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4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride Documentation Hub

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  • Product: 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride
  • CAS: 1172518-57-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Chemical Properties and Applications of 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride

Introduction 4-(4-Ethylpiperazin-1-yl)aniline is a substituted aromatic amine that has emerged as a critical building block in modern medicinal chemistry. Its structural motif, featuring a phenylamine core linked to an N...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Ethylpiperazin-1-yl)aniline is a substituted aromatic amine that has emerged as a critical building block in modern medicinal chemistry. Its structural motif, featuring a phenylamine core linked to an N-ethylpiperazine group, provides a versatile scaffold for interacting with various biological targets. This guide focuses on the dihydrochloride salt form of the molecule, a preparation often favored in pharmaceutical development for its improved stability and aqueous solubility over the free base.

The compound is particularly notable as a key starting material in the synthesis of Infigratinib, a selective fibroblast growth factor receptor (FGFR) inhibitor used in oncology.[1] Its utility extends beyond this specific application, serving as a valuable intermediate for drug candidates in areas such as central nervous system (CNS) and antimicrobial research.[1]

This document provides an in-depth analysis of the chemical properties, a plausible synthetic route, analytical characterization methods, and safety protocols for 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride, tailored for researchers and professionals in drug development.

Molecular Structure and Identification

The chemical identity of a compound is foundational to its application. The dihydrochloride salt of 4-(4-Ethylpiperazin-1-yl)aniline involves the protonation of two of the three nitrogen atoms. The most basic sites are the exocyclic aniline nitrogen and the tertiary aliphatic nitrogen of the ethylpiperazine moiety. The piperazine nitrogen adjacent to the aromatic ring is significantly less basic due to the delocalization of its lone pair into the pi-system of the ring.

G cluster_main 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride cluster_protons Protonation Sites (2 x HCl) mol p1 + H⁺ p1->mol:n Aniline Nitrogen p2 + H⁺ p2->mol:e Tertiary Amine

Caption: Protonation sites on the 4-(4-Ethylpiperazin-1-yl)aniline molecule.

The following table summarizes the key identifiers for the compound in its free base and salt forms.

IdentifierValueSource
IUPAC Name 4-(4-ethylpiperazin-1-yl)aniline[2]
Synonyms 4-(4-ethyl-piperazin-1-yl)phenylamine, Benzenamine, 4-(4-ethyl-1-piperazinyl)-[1][2]
CAS Number 115619-01-7 (Free Base)[1][2]
2009011-61-2 (Monohydrochloride)[3]
Molecular Formula C₁₂H₁₉N₃ (Free Base)[1][2]
C₁₂H₂₀ClN₃ (Monohydrochloride)[3]
C₁₂H₂₁Cl₂N₃ (Dihydrochloride)
Molecular Weight 205.30 g/mol (Free Base)[1][2]
241.76 g/mol (Monohydrochloride)[3]
278.22 g/mol (Dihydrochloride)

Physicochemical Properties

Understanding the physicochemical properties of a pharmaceutical intermediate is crucial for process development, formulation, and quality control. While extensive experimental data for the dihydrochloride salt is not publicly cataloged, properties can be inferred from the free base and analogous compounds.

PropertyValue / ObservationRationale / Reference
Physical State Solid.The related compound 4-(4-methylpiperazino)aniline is a solid.[4]
Melting Point 89-91°C (for methyl analog free base)[4] The melting point of the ethyl dihydrochloride is expected to be significantly higher due to its ionic character.
Boiling Point 351.5°C at 760 mmHg (for methyl analog free base)[4] Salts are generally non-volatile and will decompose at high temperatures rather than boil.
Solubility Free Base: Sparingly soluble in polar organic solvents (e.g., DMSO, Methanol).[4] Dihydrochloride: Expected to have significantly higher solubility in aqueous media and polar protic solvents.The formation of the dihydrochloride salt introduces ionic character, which dramatically improves interaction with polar solvents like water. This is a primary reason for its use in pharmaceutical processes.
pKa Not experimentally determined. Two pKa values are expected corresponding to the two protonated amines. The anilinium ion will be more acidic (lower pKa) than the protonated tertiary amine on the piperazine ring.

Synthesis and Characterization

A robust and scalable synthetic route is paramount for any commercially relevant chemical intermediate. A plausible and efficient synthesis of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride can be designed based on established organic chemistry principles, such as those used for similar structures.[5]

Proposed Synthetic Workflow

The synthesis can be logically approached in three main stages: nucleophilic aromatic substitution (SNAr), nitro group reduction, and final salt formation.

synthesis_workflow A 1-Fluoro-4-nitrobenzene C 1-Ethyl-4-(4-nitrophenyl)piperazine A->C SNAr Reaction (e.g., K₂CO₃, DMSO, heat) B 1-Ethylpiperazine B->C D 4-(4-Ethylpiperazin-1-yl)aniline (Free Base) C->D Nitro Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) E 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride D->E Salt Formation (2+ eq. HCl in IPA/Et₂O)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Self-Validating Approach

This protocol describes a representative lab-scale synthesis. Each step includes justifications for the choice of reagents and conditions, forming a self-validating system where the outcome is logically supported by the procedure.

Step 1: Synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine (SNAr Reaction)

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-fluoro-4-nitrobenzene (1.0 eq), 1-ethylpiperazine (1.2 eq), and potassium carbonate (2.5 eq).

    • Causality: 1-Ethylpiperazine is used in slight excess to ensure complete consumption of the limiting reagent. Potassium carbonate is a mild base essential for scavenging the hydrofluoric acid (HF) byproduct, driving the reaction to completion.

  • Reaction: Add anhydrous dimethyl sulfoxide (DMSO) as the solvent. Heat the reaction mixture to 80-100 °C.

    • Causality: DMSO is a polar aprotic solvent that effectively solvates the potassium salt and accelerates SNAr reactions. Heating provides the necessary activation energy.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Cool the mixture, pour it into ice water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Causality: The aqueous workup removes the DMSO and inorganic salts. The product, being organic, is extracted into the ethyl acetate layer.

Step 2: Synthesis of 4-(4-Ethylpiperazin-1-yl)aniline (Nitro Reduction)

  • Setup: Dissolve the crude nitro-intermediate from Step 1 in ethanol or concentrated hydrochloric acid.

  • Reaction: Add tin(II) chloride dihydrate (SnCl₂, 4-5 eq) portion-wise while cooling the flask in an ice bath. After the addition, heat the mixture to reflux.

    • Causality: Tin(II) chloride is a classical and effective reagent for the reduction of aromatic nitro groups to anilines in an acidic medium. The reaction is exothermic, necessitating initial cooling.

  • Workup: Cool the reaction and carefully basify with a concentrated NaOH solution until the pH is >10 to precipitate tin salts and deprotonate the aniline product. Extract the free base with dichloromethane, dry the organic layer, and concentrate to yield the crude aniline.

    • Causality: Basification is critical to break up the tin complexes and liberate the free amine for extraction.

Step 3: Formation of 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride (Salt Formation)

  • Setup: Dissolve the crude aniline free base from Step 2 in a suitable solvent like isopropanol (IPA) or diethyl ether.

  • Precipitation: Slowly add a solution of hydrochloric acid in IPA or ethereal HCl (at least 2.2 equivalents) with vigorous stirring.

    • Causality: Using more than two equivalents of HCl ensures complete protonation of both basic nitrogen centers. The dihydrochloride salt is typically insoluble in these less polar organic solvents, causing it to precipitate.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether to remove any non-salt impurities, and dry under vacuum.

    • Causality: The ether wash removes residual starting material or non-basic side products, yielding a purified final product.

Analytical Characterization
  • ¹H NMR: The proton NMR spectrum should confirm all key structural features. Expect signals for the aromatic protons (two doublets characteristic of a 1,4-disubstituted ring), the ethyl group (a quartet and a triplet), and the piperazine ring protons (two broad multiplets). In the dihydrochloride salt, protons alpha to the newly formed ammonium centers will be deshielded and shift downfield.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 206.16.

  • Purity (HPLC): Reversed-phase HPLC with UV detection is the standard method to assess the purity of the final product, which should typically exceed 98% for use in drug development.

Safety, Handling, and Storage

Proper handling of chemical reagents is non-negotiable. The safety profile is based on data for the free base.[2] The dihydrochloride salt should be handled with at least the same level of caution.

Hazard CategoryGHS ClassificationPrecautionary Measures
Acute Toxicity Oral: H302 - Harmful if swallowedDermal: H312 - Harmful in contact with skinInhalation: H332 - Harmful if inhaled[2] Do not eat, drink, or smoke when using. Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves and clothing.
Skin Irritation H315 - Causes skin irritation[2] Wash skin thoroughly after handling.
Eye Irritation H319 - Causes serious eye irritation[2] Wear eye protection. If in eyes, rinse cautiously with water for several minutes.
Respiratory H335 - May cause respiratory irritation[2] Avoid breathing dust. Use outdoors or in a well-ventilated area.

Handling:

  • Use personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[6]

  • Handle in a chemical fume hood to avoid inhalation of dust.[6]

  • Avoid formation of dust and aerosols.[6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • The hydrochloride salt is stored under an inert atmosphere at room temperature.[3]

  • As a dihydrochloride salt, the compound is likely hygroscopic. It is best stored in a desiccator to prevent water absorption, which could affect its mass and reactivity in subsequent steps.

Applications in Drug Development

The primary value of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride lies in its role as a sophisticated molecular fragment for building complex active pharmaceutical ingredients (APIs).

application_flow A 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride B Key Pharmaceutical Intermediate A->B Serves as C API Synthesis B->C Used in D Infigratinib (FGFR Inhibitor) C->D Leads to

Caption: Role as an intermediate in API synthesis.

  • Infigratinib Synthesis: The molecule serves as a crucial building block for the API Infigratinib, a targeted cancer therapy.[1] The aniline nitrogen provides a reactive handle for forming a bond with the core heterocyclic structure of the drug.

  • Scaffold for Discovery: The ethylpiperazine-aniline scaffold is a "privileged structure" in medicinal chemistry. The piperazine ring is a common feature in CNS-active drugs due to its ability to engage in various non-covalent interactions and its basic nitrogen, which can be protonated at physiological pH, influencing solubility and cell permeability.[1]

Conclusion

4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride is more than a simple chemical; it is an enabling tool for pharmaceutical innovation. Its well-defined structure, accessible synthesis, and desirable physicochemical properties in its salt form make it an invaluable intermediate. A thorough understanding of its properties, from synthesis to safe handling, is essential for any researcher or drug development professional aiming to leverage this versatile molecule in the creation of next-generation therapeutics.

References

  • 4-(4-Ethylpiperazin-1-yl)aniline. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures, 236(3). [Link]

  • 4-(4-Ethylpiperazin-1-yl)aniline (CAS No: 115619-01-7) API Intermediate Manufacturers. (n.d.). apicule. Retrieved January 26, 2026, from [Link]

  • 4-(4-Methylpiperazin-1-yl)aniline. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride

Introduction 4-(4-Ethylpiperazin-1-yl)aniline is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably as a key building block for the tyrosine kinase inhibitor Infigr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Ethylpiperazin-1-yl)aniline is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably as a key building block for the tyrosine kinase inhibitor Infigratinib.[1] Its structural motif, featuring a substituted piperazine ring attached to an aniline core, is prevalent in medicinal chemistry, contributing to the development of therapeutics targeting a range of conditions. This guide provides a comprehensive overview of the synthetic pathway to 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride, offering detailed experimental protocols, mechanistic insights, and practical considerations for researchers and professionals in drug development.

This document is structured to provide a holistic understanding of the synthesis, from the selection of starting materials to the characterization of the final product. We will delve into the core chemical transformations, explore alternative methodologies, and emphasize the safety and rationale behind the procedural choices.

Core Synthesis Pathway: A Two-Step Approach

The most prevalent and industrially scalable synthesis of 4-(4-Ethylpiperazin-1-yl)aniline is a two-step process. This pathway begins with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro intermediate. The final step involves the formation of the dihydrochloride salt to enhance stability and solubility.

Synthesis_Pathway 4-Fluoro-1-nitrobenzene 4-Fluoro-1-nitrobenzene Intermediate 1-Ethyl-4-(4-nitrophenyl)piperazine 4-Fluoro-1-nitrobenzene->Intermediate Nucleophilic Aromatic Substitution (Step 1) 1-Ethylpiperazine 1-Ethylpiperazine 1-Ethylpiperazine->Intermediate Final_Product 4-(4-Ethylpiperazin-1-yl)aniline Intermediate->Final_Product Nitro Group Reduction (Step 2) Salt 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride Final_Product->Salt Salt Formation (Step 3)

Figure 1: Overall synthesis pathway for 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride.

Step 1: Nucleophilic Aromatic Substitution to Synthesize 1-Ethyl-4-(4-nitrophenyl)piperazine

The initial step involves the reaction of 1-ethylpiperazine with 4-fluoro-1-nitrobenzene. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.

Mechanism and Rationale:

The SNAr mechanism is facilitated by the presence of a strong electron-withdrawing group (the nitro group) positioned para to the leaving group (the fluorine atom). This arrangement significantly acidifies the aromatic ring, making it susceptible to nucleophilic attack. The reaction proceeds through a resonance-stabilized Meisenheimer complex intermediate.

The choice of 4-fluoro-1-nitrobenzene as the electrophile is strategic. The carbon-fluorine bond is highly polarized, and while fluorine is not the best leaving group in SN1 or SN2 reactions, its high electronegativity enhances the electrophilicity of the carbon atom it is attached to, favoring the initial nucleophilic attack, which is the rate-determining step in this SNAr reaction.

Experimental Protocol:

A reliable method for this transformation involves the use of a polar aprotic solvent and a mild base to neutralize the in-situ generated hydrofluoric acid.

Reagent/ParameterCondition/AmountRationale
4-Fluoro-1-nitrobenzene1.0 equivalentElectrophilic starting material
1-Ethylpiperazine1.1 equivalentsNucleophile
Potassium Carbonate (K₂CO₃)2.0 equivalentsMild base to scavenge HF
N,N-Dimethylformamide (DMF)5-10 volumesPolar aprotic solvent to facilitate the reaction
Temperature90 °CProvides sufficient energy for the reaction to proceed at a reasonable rate
Reaction Time1-2 hoursTypically sufficient for complete conversion

Detailed Step-by-Step Procedure:

  • To a stirred solution of 4-fluoro-1-nitrobenzene in N,N-dimethylformamide (DMF), add potassium carbonate.

  • Slowly add 1-ethylpiperazine to the mixture at room temperature.

  • Heat the reaction mixture to 90 °C and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The product, 1-ethyl-4-(4-nitrophenyl)piperazine, will precipitate as a solid.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Characterization of 1-Ethyl-4-(4-nitrophenyl)piperazine:

  • Appearance: Yellow to orange solid

  • Molecular Formula: C₁₂H₁₇N₃O₂

  • Molecular Weight: 235.28 g/mol

Step 2: Reduction of the Nitro Group to Yield 4-(4-Ethylpiperazin-1-yl)aniline

The second crucial step is the reduction of the nitro group of the intermediate to an amine. This transformation can be achieved through several methods, with catalytic hydrogenation and metal-acid reductions being the most common.

Method A: Catalytic Hydrogenation

This is a clean and efficient method that often provides high yields of the desired amine with minimal side products.

Mechanism and Rationale:

Catalytic hydrogenation involves the use of a metal catalyst, typically palladium on carbon (Pd/C), to facilitate the addition of hydrogen across the nitro group. The reaction proceeds on the surface of the catalyst where hydrogen gas is adsorbed and activated.

Workflow_Hydrogenation Start Dissolve Intermediate in Methanol Add_Catalyst Add 5% Pd/C Catalyst Start->Add_Catalyst Hydrogenate Hydrogenate under Pressure (e.g., 50 psi) Add_Catalyst->Hydrogenate Monitor Monitor by TLC Hydrogenate->Monitor Filter Filter through Celite to remove Catalyst Monitor->Filter Reaction Complete Concentrate Concentrate the Filtrate under Reduced Pressure Filter->Concentrate Product Obtain Crude 4-(4-Ethylpiperazin-1-yl)aniline Concentrate->Product

Figure 2: Experimental workflow for the catalytic hydrogenation of the nitro intermediate.

Experimental Protocol:

Reagent/ParameterCondition/AmountRationale
1-Ethyl-4-(4-nitrophenyl)piperazine1.0 equivalentStarting material
5% Palladium on Carbon (Pd/C)5-10 mol%Catalyst
Methanol10-20 volumesSolvent
Hydrogen Gas (H₂)50 psiReducing agent
TemperatureRoom TemperatureSufficient for the reaction
Reaction Time2-4 hoursTypically sufficient for complete conversion

Detailed Step-by-Step Procedure:

  • Dissolve 1-ethyl-4-(4-nitrophenyl)piperazine in methanol in a hydrogenation vessel.

  • Carefully add 5% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi and stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford the crude 4-(4-ethylpiperazin-1-yl)aniline.

Method B: Reduction with Stannous Chloride (SnCl₂)

This is a classic and robust method for the reduction of aromatic nitro compounds.

Mechanism and Rationale:

Stannous chloride (tin(II) chloride) in the presence of a strong acid like hydrochloric acid acts as a reducing agent. The Sn(II) is oxidized to Sn(IV) while the nitro group is reduced to an amine. The reaction proceeds through a series of intermediates.[2]

Experimental Protocol:

Reagent/ParameterCondition/AmountRationale
1-Ethyl-4-(4-nitrophenyl)piperazine1.0 equivalentStarting material
Stannous Chloride Dihydrate (SnCl₂·2H₂O)4.0 equivalentsReducing agent
Ethanol/Ethyl Acetate10-20 volumesSolvent
Concentrated Hydrochloric AcidCatalytic to stoichiometric amountsAcidic medium
TemperatureRefluxTo drive the reaction to completion
Reaction Time2-4 hoursTypically sufficient for complete conversion

Detailed Step-by-Step Procedure:

  • Suspend 1-ethyl-4-(4-nitrophenyl)piperazine in ethanol or ethyl acetate.

  • Add stannous chloride dihydrate to the suspension.

  • Carefully add concentrated hydrochloric acid dropwise while cooling the mixture in an ice bath.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully basify with a concentrated sodium hydroxide solution to a pH of >10.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 3: Formation of 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride

The final step involves the conversion of the free base into its dihydrochloride salt. This is often done to improve the compound's stability, crystallinity, and solubility in aqueous media.

Experimental Protocol:

Reagent/ParameterCondition/AmountRationale
4-(4-Ethylpiperazin-1-yl)aniline1.0 equivalentFree base
Hydrochloric Acid (in Isopropanol or Ethanol)2.2 equivalentsTo form the dihydrochloride salt
Isopropanol or Ethanol5-10 volumesSolvent for precipitation
Temperature0-5 °CTo promote crystallization

Detailed Step-by-Step Procedure:

  • Dissolve the crude 4-(4-ethylpiperazin-1-yl)aniline in isopropanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in isopropanol or ethanol (2.2 equivalents) dropwise with stirring.

  • A precipitate of the dihydrochloride salt will form.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by filtration, wash with cold isopropanol or ethanol, and dry under vacuum.

Characterization of 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride:

  • Appearance: White to off-white solid

  • Molecular Formula: C₁₂H₂₁Cl₂N₃

  • Molecular Weight: 278.23 g/mol

  • ¹H NMR and ¹³C NMR: The spectra should be consistent with the proposed structure. The proton NMR would show characteristic signals for the ethyl group, the piperazine ring protons, and the aromatic protons.[3]

Safety and Handling Precautions

  • 4-Fluoro-1-nitrobenzene: This is a toxic and corrosive substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • 1-Ethylpiperazine: This is a corrosive and flammable liquid. Handle with appropriate PPE and away from ignition sources.

  • N,N-Dimethylformamide (DMF): This is a reproductive toxin. Handle with extreme care in a fume hood.

  • Palladium on Carbon (Pd/C): This catalyst is pyrophoric, especially when dry and in the presence of hydrogen. Handle with care under an inert atmosphere.

  • Hydrogen Gas: This is a highly flammable gas. Use in a well-ventilated area and with appropriate safety measures for handling flammable gases.

  • Stannous Chloride (SnCl₂): This is a corrosive and harmful substance. Handle with appropriate PPE.

  • Hydrochloric Acid (HCl): This is a highly corrosive acid. Handle with extreme care, using appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride is a well-established process that is crucial for the production of important pharmaceuticals. The two-step pathway involving nucleophilic aromatic substitution followed by nitro group reduction is both efficient and scalable. Researchers have the option of choosing between catalytic hydrogenation and metal-acid reduction for the second step, depending on the available resources and desired process parameters. By following the detailed protocols and adhering to the safety precautions outlined in this guide, scientists can reliably synthesize this key intermediate for their research and development needs.

References

  • Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. (2021). Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 635-637. [Link]

  • 4-(4-Ethylpiperazin-1-yl)aniline. PubChem. [Link]

  • 4-(4-Ethylpiperazin-1-yl)aniline (CAS No: 115619-01-7) API Intermediate Manufacturers. Apicule. [Link]

  • 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. [Link]

  • A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. (2008). ARKIVOC, 2008(14), 1-6. [Link]

  • Laboratory Preparation of Aniline. YouTube. [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (2007). Synthetic Communications, 37(16), 2777-2786. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Stannous chloride-mediated reductive cyclization - Rearrangement of nitroarenyl ketones. (2002). Journal of Organic Chemistry, 67(24), 8662-8665. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

Foundational

A Guide to the Spectral Analysis of 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride: An In-depth Technical Guide for Researchers

Abstract This technical guide provides a comprehensive exploration of the spectral analysis of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride, a key building block in modern medicinal chemistry.[1] Recognizing the limi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the spectral analysis of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride, a key building block in modern medicinal chemistry.[1] Recognizing the limited availability of complete, publicly accessible spectral data for this specific salt, this document leverages a first-principles approach. It combines theoretical knowledge with empirical data from the free base and analogous structures to present a robust predictive analysis. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but a framework for interpretation and characterization of this and similar molecules. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecule's structure, its protonated state, and its spectral output.

Introduction: The Structural and Pharmaceutical Context

4-(4-Ethylpiperazin-1-yl)aniline is an aromatic amine that incorporates a substituted piperazine ring, a common scaffold in pharmacologically active molecules, particularly in central nervous system and antimicrobial research.[1] It serves as a crucial intermediate in the synthesis of various pharmaceutical candidates, including the targeted cancer therapy, Infigratinib.[1] For quality control, reaction monitoring, and regulatory submission, unambiguous structural confirmation is paramount. This is achieved through a combination of spectroscopic techniques.

This guide focuses on the dihydrochloride salt, which is often preferred in pharmaceutical development for its improved stability and solubility. The protonation of the two basic nitrogen atoms—the aniline nitrogen and the tertiary amine in the piperazine ring—induces significant and predictable changes in the molecule's spectral properties. This document will elucidate these changes, providing a predictive but scientifically grounded analysis.

Molecular Architecture and Spectroscopic Implications

To comprehend the spectral data, one must first understand the molecule's structure and the distinct chemical environments of its atoms.

Key functional groups for spectral analysis:

  • p-Substituted Benzene Ring: Gives rise to characteristic aromatic signals in NMR and IR.

  • Primary Aromatic Amine (-NH₂): A key site of protonation. Its protons and N-H bonds are diagnostically important.

  • Piperazine Ring: A flexible six-membered ring, its protons and carbons provide a complex but interpretable set of signals.

  • Tertiary Aliphatic Amine (N-Ethyl): The second site of protonation.

  • Ethyl Group (-CH₂CH₃): Produces classic ethyl group patterns in ¹H NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride, analysis in a solvent like Deuterium Oxide (D₂O) or DMSO-d₆ is typical. The dihydrochloride form means both the aniline nitrogen and the tertiary piperazine nitrogen will be protonated, significantly influencing the chemical shifts of adjacent nuclei.

Predicted ¹H NMR Spectrum Analysis

The protonation of the nitrogen atoms will cause a general downfield shift (to higher ppm values) for protons on adjacent carbons due to the increased electron-withdrawing nature of the resulting ammonium cations.

Proton Assignment Predicted δ (ppm) (in D₂O) Multiplicity Integration Rationale & Expert Insights
Aromatic (H-2, H-6) 7.0 - 7.3Doublet2HThese protons are ortho to the protonated aniline group (-NH₃⁺). The strong electron-withdrawing effect of the ammonium group deshields them significantly. They will appear as a doublet due to coupling with H-3 and H-5.
Aromatic (H-3, H-5) 6.8 - 7.1Doublet2HThese protons are meta to the protonated aniline and ortho to the piperazine nitrogen. They are expected to be slightly upfield compared to H-2/H-6.
Piperazine (H-7, H-10) 3.2 - 3.5Triplet (broad)4HThese protons are adjacent to the aniline nitrogen (N2). The protonation of the aniline will have a moderate deshielding effect. The signal may be broad due to conformational exchange.
Piperazine (H-8, H-9) 2.6 - 2.9Triplet (broad)4HThese protons are adjacent to the protonated tertiary amine (N3). The positive charge on N3 will cause a significant downfield shift.
Ethyl (-CH₂-) 2.5 - 2.8Quartet2HThis methylene group is adjacent to the protonated nitrogen (N3), leading to a downfield shift. It will be split into a quartet by the neighboring methyl protons.
Ethyl (-CH₃) 1.1 - 1.3Triplet3HThis methyl group is the most upfield signal, split into a triplet by the adjacent methylene group.

Self-Validating System: The integration ratio of the aromatic protons to the piperazine protons to the ethyl group protons should be 4:8:5, confirming the relative number of protons in each part of the molecule. The characteristic splitting patterns (doublets for the aromatic region, quartet/triplet for the ethyl group) provide further validation of the structure.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton. As with ¹H NMR, protonation will cause a downfield shift for carbons bonded to or near the nitrogen atoms.

Carbon Assignment Predicted δ (ppm) Rationale & Expert Insights
Aromatic (C-1) 145 - 150This is the carbon bearing the protonated amino group. The direct attachment to the electron-withdrawing -NH₃⁺ group causes a strong deshielding effect.
Aromatic (C-4) 140 - 145The carbon attached to the piperazine ring. Its chemical shift is influenced by the nitrogen substituent.
Aromatic (C-2, C-6) 120 - 125These carbons are ortho to the -NH₃⁺ group and are expected to be downfield.
Aromatic (C-3, C-5) 115 - 120These carbons are meta to the -NH₃⁺ group and ortho to the piperazine nitrogen.
Piperazine (C-7, C-10) 48 - 52Carbons adjacent to the aniline nitrogen.
Piperazine (C-8, C-9) 52 - 56Carbons adjacent to the protonated tertiary amine. The positive charge causes a noticeable downfield shift compared to C-7/C-10.
Ethyl (-CH₂-) 51 - 55This carbon is directly attached to the protonated tertiary amine, resulting in a significant downfield shift.
Ethyl (-CH₃) 11 - 14The terminal methyl carbon, which will be the most upfield signal in the spectrum.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0-160 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

G

Predicted IR Absorption Bands

The IR spectrum of the dihydrochloride salt will be significantly different from the free base, primarily due to the formation of ammonium (-NH₃⁺) and tertiary ammonium (>NH⁺) groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group Expert Insights
3200 - 3500 (Broad) N-H StretchPrimary Amine (-NH₂)In the free base, two sharp peaks are expected.[2]
~3030 C-H StretchAromaticCharacteristic of C-H bonds on the benzene ring.
2800 - 3000 C-H StretchAliphatic (Piperazine, Ethyl)Multiple peaks corresponding to symmetric and asymmetric stretching of the CH₂, and CH₃ groups.
2400 - 2700 (Broad) N⁺-H StretchAmmonium (-NH₃⁺ and >NH⁺)This is a hallmark of amine salts. These broad, strong absorptions are due to the stretching of the N-H bonds in the protonated amine groups and are often overlaid with smaller peaks.
1600 - 1620 N-H Bend (Scissoring)Primary Amine (-NH₂)Present in the free base.
1500 - 1600 N⁺-H BendAmmonium (-NH₃⁺)Asymmetric bending of the primary ammonium group.
~1450 - 1550 C=C StretchAromatic RingTwo or three bands are typical for the benzene ring skeleton.
1250 - 1335 C-N StretchAromatic AmineStrong band indicative of the aryl-N bond.
1020 - 1250 C-N StretchAliphatic AmineStretching of the C-N bonds within the piperazine and ethyl groups.

Trustworthiness through Causality: The appearance of the very broad and strong absorption band in the 2400-2700 cm⁻¹ region is a direct and reliable consequence of the protonation of the nitrogen atoms. Its presence, coupled with the disappearance or significant change in the primary amine N-H stretching and bending bands, provides strong evidence for the formation of the dihydrochloride salt.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. When analyzing a salt like a dihydrochloride, the technique typically observes the mass of the free base after in-source dissociation or by adjusting the sample preparation.

Predicted Mass Spectrum and Fragmentation

The analysis will be based on the free base, 4-(4-Ethylpiperazin-1-yl)aniline, which has a molecular weight of 205.30 g/mol .[3]

  • Molecular Ion (M⁺∙): A peak at m/z = 205 is expected, corresponding to the molecular weight of the free base. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₂H₁₉N₃).

  • Key Fragmentation Pathways: The piperazine ring is often the site of initial fragmentation. The bonds beta to the nitrogen atoms are particularly susceptible to cleavage.

G M {M⁺∙ (m/z 205) | 4-(4-Ethylpiperazin-1-yl)aniline} F1 {m/z 190 | [M - CH₃]⁺} M->F1 Loss of Methyl F2 {m/z 148 | [M - C₄H₉N]⁺} M->F2 Ring Cleavage F4 {m/z 57 | [C₄H₉]⁺} M->F4 Side Chain Cleavage F3 {m/z 91 | [C₆H₅N]⁺} F2->F3 Further Fragmentation

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

    • For Electrospray Ionization (ESI), the sample can be infused directly or injected via an LC system. The presence of the hydrochloride salt is amenable to ESI in positive ion mode, where the protonated molecule [M+H]⁺ at m/z 206 would be observed.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition (ESI-MS):

    • Set the ionization source to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.

    • Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of the free base. If tandem MS (MS/MS) is available, fragment the molecular ion to obtain structural information and compare it with the predicted fragmentation patterns.

Conclusion: An Integrated Approach to Structural Verification

The structural elucidation of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle.

  • NMR confirms the carbon-hydrogen framework and provides detailed information about the local chemical environment, clearly indicating the sites of protonation.

  • IR identifies the key functional groups and provides definitive evidence of the ammonium salt formation.

  • MS confirms the molecular weight of the free base and offers structural clues through its fragmentation pattern.

By integrating the data from these three techniques, a researcher can confidently confirm the identity, structure, and purity of the target compound. This guide, by providing a detailed predictive analysis grounded in fundamental principles and comparative data, serves as a reliable roadmap for the spectral characterization of this important pharmaceutical intermediate.

References

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Schulz, B., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]

  • Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. ResearchGate. Retrieved from [Link]

  • Pomeislová, A., et al. (2020). Kinetic Target-Guided Synthesis of Small-Molecule G-Quadruplex Stabilizers. ResearchGate. Retrieved from [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Apicule. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline (CAS No: 115619-01-7) API Intermediate Manufacturers. Retrieved from [Link]

  • Goracci, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. Retrieved from [Link]

  • Goracci, L., et al. (2022).
  • Schulz, B., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).
  • Wang, C., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.
  • Fluoropharm. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. Retrieved from [Link]

  • RACO. (n.d.).
  • ResearchGate. (n.d.). IR transmission spectrum of aniline. Retrieved from [Link]

  • SpectraBase. (n.d.). Aniline, 4-fluoro-5-[4-(4-fluorophenyl)piperazin-1-yl]-2-nitro-. Retrieved from [Link]

  • Angene Chemical. (n.d.). 4-[[4-(4-ethylphenyl)piperazin-1-yl]methyl]aniline. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride protocol

An Application Note and Detailed Protocol for the Laboratory-Scale Synthesis of 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride Abstract This document provides a comprehensive, two-step protocol for the synthesis of 4-(...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Laboratory-Scale Synthesis of 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), most notably the tyrosine kinase inhibitor Imatinib (Gleevec®)[1][2]. The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction between 1-fluoro-4-nitrobenzene and N-ethylpiperazine to yield the intermediate 1-ethyl-4-(4-nitrophenyl)piperazine. This intermediate is subsequently reduced to the target aniline using tin(II) chloride in a concentrated hydrochloric acid medium, which concurrently forms the stable dihydrochloride salt. This guide is intended for researchers and scientists in drug development and process chemistry, offering detailed procedural steps, mechanistic explanations, characterization data, and safety protocols.

Introduction and Significance

4-(4-Ethylpiperazin-1-yl)aniline (CAS No: 115619-01-7) is a critical building block in medicinal chemistry.[3][4] Its structure, featuring a substituted piperazine ring attached to an aniline moiety, is a common scaffold in the design of kinase inhibitors. The most prominent application is in the synthesis of Imatinib, a cornerstone therapy for chronic myelogenous leukemia (CML) and other cancers.[1] The reliable and scalable synthesis of this intermediate is therefore of significant interest.

The protocol outlined herein employs a robust and well-established chemical pathway. The initial SNAr reaction is facilitated by the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic attack by the secondary amine of N-ethylpiperazine.[5][6] The subsequent reduction of the nitro group is achieved using stannous chloride (SnCl₂), a classic and effective method for converting aromatic nitro compounds to anilines, particularly in laboratory settings where catalytic hydrogenation may be less convenient.[7][8][9] The final product is isolated as a dihydrochloride salt, which enhances its stability and simplifies handling.

Overall Reaction Scheme

The synthesis proceeds in two primary stages as depicted below:

Step 1: Nucleophilic Aromatic Substitution Step 1: SNAr Reaction

Step 2: Nitro Group Reduction and Salt Formation Step 2: Reduction and Salt Formation

Materials, Reagents, and Equipment

Reagent and Solvent Data
Reagent NameCAS No.FormulaMW ( g/mol )Supplier Suggestion
1-Fluoro-4-nitrobenzene350-46-9C₆H₄FNO₂141.10Sigma-Aldrich
N-Ethylpiperazine5308-25-8C₆H₁₄N₂114.19Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Fisher Scientific
Dimethyl Sulfoxide (DMSO)67-68-5C₂H₆OS78.13VWR
Tin(II) Chloride Dihydrate10025-69-1SnCl₂·2H₂O225.65Sigma-Aldrich
Conc. Hydrochloric Acid (~37%)7647-01-0HCl36.46J.T. Baker
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Fisher Scientific
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00VWR
Deionized Water7732-18-5H₂O18.02In-house
Equipment
  • Three-neck round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser and heating mantle with magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Büchner funnel and vacuum flask

  • pH indicator strips

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Part A: S_N_Ar Reaction cluster_step2 Part B: Reduction & Salt Formation A_start Charge Flask: 1-Fluoro-4-nitrobenzene N-Ethylpiperazine K₂CO₃ in DMSO A_react Heat Reaction (e.g., 100-120 °C) Monitor by TLC A_start->A_react A_quench Cool and Quench with Ice Water A_react->A_quench A_extract Extract with Ethyl Acetate A_quench->A_extract A_dry Dry Organic Layer (e.g., Na₂SO₄) A_extract->A_dry A_conc Concentrate via Rotary Evaporation A_dry->A_conc A_product Isolate Intermediate: 1-ethyl-4-(4-nitrophenyl)piperazine A_conc->A_product B_start Charge Flask: Nitro Intermediate SnCl₂·2H₂O in Conc. HCl A_product->B_start Proceed to next step B_react Heat Reaction (e.g., 60-70 °C) Monitor by TLC B_start->B_react B_cool Cool in Ice Bath Precipitation Occurs B_react->B_cool B_basify Adjust to pH > 10 with aq. NaOH B_cool->B_basify B_extract Extract Free Base with Ethyl Acetate B_basify->B_extract B_acidify Acidify Extract with HCl in Ether/Isopropanol B_extract->B_acidify B_filter Filter Precipitate B_acidify->B_filter B_dry Dry Final Product Under Vacuum B_filter->B_dry B_product Final Product: 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride B_dry->B_product CharacterizationLogic Start Crude Dried Product TLC TLC Analysis (Single Spot?) Start->TLC MP Melting Point Analysis (Sharpness & Range) Start->MP NMR ¹H & ¹³C NMR Spectroscopy (Structural Confirmation) TLC->NMR If single spot MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS Structure consistent Purity Purity Assessment (e.g., HPLC or Elemental Analysis) MS->Purity Correct mass Final Batch Release (Meets Specifications) Purity->Final Purity > 98%

Sources

Application

Application Notes and Protocols: Strategic Use of 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride in Modern Organic Synthesis

Foreword: Unpacking a Privileged Scaffold Component In the landscape of medicinal chemistry and drug development, certain molecular motifs consistently reappear in successful therapeutic agents. These "privileged structu...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unpacking a Privileged Scaffold Component

In the landscape of medicinal chemistry and drug development, certain molecular motifs consistently reappear in successful therapeutic agents. These "privileged structures" offer a robust framework for interacting with biological targets in a predictable and favorable manner. 4-(4-Ethylpiperazin-1-yl)aniline, particularly in its stable dihydrochloride salt form, represents a critical building block for constructing molecules that incorporate two such features: the aniline moiety and the piperazine ring.

This guide provides an in-depth exploration of the practical applications and synthetic protocols for 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering researchers the foundational knowledge to not only replicate but also innovate upon these methods. The protocols described herein are designed to be self-validating, with clear benchmarks for success and troubleshooting guidance. This molecule is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib, underscoring its relevance in contemporary oncology research.[1]

Compound Profile and Safety Mandates

A thorough understanding of a reagent's properties and hazards is a non-negotiable prerequisite for its safe and effective use in any laboratory setting.

Physicochemical Data

The fundamental properties of 4-(4-Ethylpiperazin-1-yl)aniline are summarized below. The dihydrochloride salt is the most common commercial form, offering enhanced stability and shelf-life compared to the free base.

PropertyValueSource
IUPAC Name 4-(4-ethylpiperazin-1-yl)anilinePubChem[2]
Synonyms 4-(4-ethyl-1-piperazinyl)aniline, Benzenamine, 4-(4-ethyl-1-piperazinyl)-Apicule[1]
CAS Number 115619-01-7 (free base)PubChem[2]
Molecular Formula C₁₂H₁₉N₃PubChem[2]
Molecular Weight 205.30 g/mol PubChem[2]
Form Dihydrochloride salt (typically a solid)-
Critical Safety and Handling Protocols

4-(4-Ethylpiperazin-1-yl)aniline and its salts are classified with several hazards that demand strict adherence to safety protocols.[2][3]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]

  • Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.

  • Handling: Avoid creating dust.[3][4] Use non-sparking tools. Ensure adequate ventilation.[3][4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[3] If inhaled, move to fresh air.[3] If ingested, rinse mouth with water and seek immediate medical attention.[3][4]

Core Application: A Cornerstone for Kinase Inhibitor Synthesis

The primary utility of 4-(4-Ethylpiperazin-1-yl)aniline lies in its role as a key precursor for small-molecule kinase inhibitors. The dysregulation of protein kinases is a known driver of many cancers, making them high-value therapeutic targets.[5]

Mechanistic Rationale: The "Why"

The molecular architecture of this compound is perfectly suited for this role. The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are prominent in a multitude of approved kinase inhibitors, including gefitinib and erlotinib.[5]

  • The Aniline "Hinge-Binder": The aniline nitrogen and its attached proton are critical for the molecule's biological activity. They act as a hydrogen-bond donor, forming a key interaction with the "hinge region" of the kinase's ATP-binding pocket, a crucial anchoring point for inhibitor efficacy.[5]

  • The Ethylpiperazine "Solubilizing Tail": The N-ethylpiperazine moiety typically extends out towards the solvent-exposed region of the binding pocket. This part of the molecule is vital for modulating physicochemical properties. It often enhances aqueous solubility, improves cell permeability, and fine-tunes the overall pharmacokinetic profile of the final drug candidate. The basic nitrogen of the piperazine can be protonated at physiological pH, which can be advantageous for target engagement and solubility.

The general workflow for utilizing this building block in a drug discovery program is outlined below.

G cluster_prep Preparation cluster_synthesis Core Synthesis cluster_downstream Drug Development reagent 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride liberation Protocol 1: Liberation of Free Base reagent->liberation freebase Free Aniline (Active Nucleophile) liberation->freebase coupling Protocol 2 or 3: C-N Cross-Coupling (SNAr or Buchwald-Hartwig) freebase->coupling core Heterocyclic Core (e.g., 4-chloroquinazoline) core->coupling intermediate Anilino-Heterocycle Intermediate coupling->intermediate modification Further Functionalization (e.g., Amide Coupling) intermediate->modification api Final API / Drug Candidate modification->api

Caption: General workflow for using the title compound in synthesis.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for key transformations.

Protocol 1: Liberation of the Free Aniline from Dihydrochloride Salt

Causality: The aniline nitrogen in the dihydrochloride salt is protonated and non-nucleophilic. To engage in C-N coupling reactions, it must be deprotonated to the free base. This is a standard aqueous workup procedure.

Materials:

  • 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH), 2M aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolve 1.0 equivalent of the dihydrochloride salt in deionized water (approx. 10 mL per gram of salt).

  • Transfer the solution to a separatory funnel.

  • Cool the funnel in an ice-water bath. Slowly add 2M NaOH or Na₂CO₃ solution dropwise with swirling until the pH of the aqueous layer is >10 (confirm with pH paper).

  • Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporator).

  • The resulting residue is the free aniline, which can be used directly in the next step. Purity can be checked by TLC and ¹H NMR.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Activated Heterocycle

Causality: This reaction is fundamental for creating the core of many kinase inhibitors. It relies on the electron-deficient nature of a chloro-substituted pyrimidine or quinazoline ring, which makes it susceptible to attack by the nucleophilic aniline.

Materials:

  • 4-(4-Ethylpiperazin-1-yl)aniline (free base from Protocol 1)

  • A suitable 4-chloro-heterocycle (e.g., 4,6-dichloroquinazoline)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Isopropanol (IPA) or N,N-Dimethylformamide (DMF)

Reaction Scheme:

G A Aniline Free Base reagents + DIPEA Isopropanol, 80 °C A->reagents B 4-Chloro-Heterocycle B->reagents C Coupled Product reagents->C

Caption: General SNAr reaction scheme.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-chloro-heterocycle (1.0 eq) and the free aniline (1.1 eq).

  • Add the solvent (e.g., isopropanol, approx. 0.1 M concentration) followed by the base (DIPEA, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried.

  • If no precipitate forms, concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography.

Quantitative Data Summary (Example):

ReagentM.W.EquivalentsAmount (mmol)
4,6-Dichloroquinazoline199.041.05.0
Free Aniline205.301.15.5
DIPEA129.242.010.0
Isopropanol--50 mL
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality: For less activated aryl halides or triflates where SNAr is not feasible, palladium-catalyzed cross-coupling is the method of choice.[6] This reaction creates the same crucial C-N bond but via an organometallic catalytic cycle. The choice of ligand is critical and often needs to be screened for optimal results.[6][7]

Materials:

  • 4-(4-Ethylpiperazin-1-yl)aniline (free base from Protocol 1)

  • Aryl bromide or triflate

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene)

Procedure:

  • Inert Atmosphere Setup: Add the aryl halide (1.0 eq), free aniline (1.2 eq), base (1.5 eq), palladium precatalyst (e.g., 1-5 mol%), and ligand (e.g., 2-10 mol%) to an oven-dried Schlenk flask.

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 8-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature and dilute with a solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[6]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.[6]

  • Purification: Concentrate the solvent and purify the crude product by silica gel column chromatography.[6]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Reaction Stalled / Low Conversion 1. Incomplete liberation of free base. 2. Insufficiently active catalyst (Pd-coupling). 3. Low reaction temperature or time.1. Re-run Protocol 1, ensuring pH > 10. 2. Screen different Pd catalysts/ligands; use a fresh catalyst. 3. Increase temperature or allow longer reaction time.
Multiple Products / Low Purity 1. Dialkylation of aniline (in Pd-coupling). 2. Degradation of starting material or product. 3. Competing side reactions.1. Use a bulkier phosphine ligand; adjust stoichiometry. 2. Lower reaction temperature; ensure inert atmosphere is maintained. 3. Re-evaluate base and solvent choice.
Difficulty in Purification 1. Product is highly polar. 2. Residual palladium catalyst.1. Use a reverse-phase chromatography system or attempt crystallization. 2. Ensure thorough filtration through Celite post-reaction.

Conclusion

4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride is more than a simple chemical; it is a strategically designed building block that provides a direct route to high-value, biologically active compounds. Its utility is firmly rooted in the principles of medicinal chemistry, where the aniline provides a critical binding interaction and the ethylpiperazine moiety allows for the fine-tuning of pharmacokinetic properties. By understanding the causality behind the protocols for its use—from the fundamental necessity of liberating the free base to the sophisticated application in palladium-catalyzed aminations—researchers can harness its full potential to accelerate the discovery and development of novel therapeutics.

References

  • 4-(4-Ethylpiperazin-1-yl)aniline. PubChem Compound Database, National Center for Biotechnology Information. [Link]

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Method

Application Notes and Protocols for 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: A Pivotal Building Block in Modern Medicinal Chemistry 4-(4-Ethylpiperazin-1-yl)aniline, and its dihydrochloride salt, is an aromatic amine di...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Building Block in Modern Medicinal Chemistry

4-(4-Ethylpiperazin-1-yl)aniline, and its dihydrochloride salt, is an aromatic amine distinguished by a substituted piperazine ring. This compound has emerged as a critical intermediate in the synthesis of contemporary pharmaceuticals, most notably in the development of targeted cancer therapies.[1] Its structural motifs are frequently incorporated into bioactive molecules to enhance their pharmacological properties, including solubility and cell permeability. The primary application of this intermediate is in the synthesis of Infigratinib, a fibroblast growth factor receptor (FGFR) kinase inhibitor.[1] This guide provides a comprehensive overview of the essential experimental procedures involving 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride, from its synthesis and quality control to its application in the preparation of advanced pharmaceutical agents.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride is fundamental to its effective use in a research and development setting.

PropertyValueSource
Molecular Formula C₁₂H₁₉N₃ · 2HCl[2]
Molecular Weight 278.23 g/mol [2]
Appearance Off-white to pale yellow crystalline solid[3]
Solubility Soluble in water and methanol.[3] Amine salts are generally more soluble in polar solvents and less soluble in non-polar organic solvents.[4]N/A

Storage and Handling:

4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is important to avoid contact with strong oxidizing agents. Due to its potential for irritation, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling the compound.[6] All work should be conducted in a certified chemical fume hood.

Synthesis of 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride

The synthesis of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride is typically achieved in a two-step process, starting with the synthesis of the free base followed by its conversion to the dihydrochloride salt.

Part 1: Synthesis of 4-(4-Ethylpiperazin-1-yl)aniline (Free Base)

The synthesis of the free base involves the reduction of a nitro-aromatic precursor.

Synthesis_Free_Base 1-Ethyl-4-(4-nitrophenyl)piperazine 1-Ethyl-4-(4-nitrophenyl)piperazine 4-(4-Ethylpiperazin-1-yl)aniline 4-(4-Ethylpiperazin-1-yl)aniline 1-Ethyl-4-(4-nitrophenyl)piperazine->4-(4-Ethylpiperazin-1-yl)aniline Ethanol, RT, 9h H2, Pd/C H2, Pd/C H2, Pd/C->4-(4-Ethylpiperazin-1-yl)aniline

Figure 1: Synthesis of the free base.

Protocol:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve 1-ethyl-4-(4-nitrophenyl)piperazine (1 equivalent) in ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution. The amount of catalyst can vary, but a starting point is typically 5-10% by weight of the starting material.

  • Hydrogenation: The reaction mixture is stirred at room temperature under a hydrogen atmosphere for approximately 9 hours.[5]

  • Work-up: Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield 4-(4-Ethylpiperazin-1-yl)aniline as the free base.

Part 2: Conversion to Dihydrochloride Salt

The free base is then converted to its dihydrochloride salt to improve its stability and handling properties.[7]

Dihydrochloride_Formation 4-(4-Ethylpiperazin-1-yl)aniline 4-(4-Ethylpiperazin-1-yl)aniline 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride 4-(4-Ethylpiperazin-1-yl)aniline->4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride Methanol or other suitable solvent HCl HCl HCl->4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride

Figure 2: Formation of the dihydrochloride salt.

Protocol:

  • Dissolution: Dissolve the synthesized 4-(4-Ethylpiperazin-1-yl)aniline free base in a suitable solvent such as methanol or ethanol.[8]

  • Acidification: To the stirred solution, add a solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) or bubble HCl gas through the solution until the pH is acidic.[1]

  • Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride.

Application in the Synthesis of Infigratinib

4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride is a key starting material in the synthesis of Infigratinib. The following protocol outlines a representative synthetic step.

Infigratinib_Synthesis cluster_reactants Reactants 4-(4-Ethylpiperazin-1-yl)aniline_dihydrochloride 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride Infigratinib Infigratinib 4-(4-Ethylpiperazin-1-yl)aniline_dihydrochloride->Infigratinib Coupling Reaction Other_Reactant 3-(2,6-dichloro-3,5-dimethoxyphenyl) -1-(6-chloropyrimidin-4-yl)-1-methylurea Other_Reactant->Infigratinib

Figure 3: Key coupling step in Infigratinib synthesis.

Protocol: Synthesis of Infigratinib Intermediate

This protocol describes the coupling of 4-(4-Ethylpiperazin-1-yl)aniline with a pyrimidine derivative, a key step in the synthesis of Infigratinib.

  • Reaction Setup: In a reaction vessel, combine 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride (1 equivalent) and 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-chloropyrimidin-4-yl)-1-methylurea (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into water to precipitate the product. Collect the solid by filtration, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired Infigratinib intermediate.

Quality Control and Analytical Protocols

Ensuring the purity and identity of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride is paramount for its successful use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride and for monitoring reaction progress. A validated reverse-phase HPLC (RP-HPLC) method is recommended.[3]

Illustrative HPLC Parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).[6] A gradient elution may be necessary to resolve all impurities.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

Accurately weigh a sample of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride and dissolve it in the mobile phase or a suitable solvent to a known concentration.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure. The spectrum should be consistent with the expected proton signals for the ethyl, piperazine, and aniline moieties.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Conclusion

4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride is a valuable and versatile building block in medicinal chemistry, with its primary role as a key intermediate in the synthesis of the anticancer drug Infigratinib. The protocols and application notes provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to handle, synthesize, and analyze this compound effectively and safely. Adherence to these guidelines will help ensure the quality and consistency of experimental outcomes in the pursuit of novel therapeutics.

References

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  • Gu, J. et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C₁₂H₂₀ClN₃O. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), pp.635-637.
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Application

Application Notes & Protocols: A Framework for the In Vitro and In Vivo Evaluation of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride

Prepared by: Senior Application Scientist, Advanced Pharmacological Studies Division Foreword The compound 4-(4-Ethylpiperazin-1-yl)aniline, provided here as a dihydrochloride salt, represents a valuable chemical scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Pharmacological Studies Division

Foreword

The compound 4-(4-Ethylpiperazin-1-yl)aniline, provided here as a dihydrochloride salt, represents a valuable chemical scaffold in modern drug discovery. It is recognized as a key intermediate in the synthesis of approved pharmaceuticals, including the fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib.[1] The structure incorporates two moieties of high pharmacological interest: an aniline ring and a substituted piperazine heterocycle. The piperazine ring is a common feature in bioactive molecules, often used to improve pharmacokinetic properties or to serve as a scaffold for interacting with biological targets.[2][3] Conversely, the aniline motif, while prevalent in many drugs, is a known "structural alert" that can be associated with metabolic liabilities, necessitating careful toxicological evaluation.[4][5]

This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals initiating a preclinical investigation of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride or its analogs. Our approach is not a rigid template but a logical, tiered workflow designed to efficiently characterize its biological activity profile, from initial physicochemical assessment and safety screening to hypothesis-driven in vivo efficacy studies. Each protocol is designed to be self-validating, with clear rationale provided for every experimental choice.

Compound Profile, Safety, and Initial Characterization

A foundational understanding of the test article's properties and hazards is paramount before commencing any biological studies.

Compound Identification and Properties
PropertyValueSource
Compound Name 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride-
Synonyms 4-(4-Ethylpiperazin-1-yl)benzenamine dihydrochloride-
CAS Number 2009011-61-2[6]
Molecular Formula C₁₂H₁₉N₃ · 2HCl[6]
Molecular Weight 278.22 g/mol (dihydrochloride salt)[6]
Free Base MW 205.30 g/mol [7]
Appearance Typically an off-white to light-colored solid-
Safety and Handling Protocol

The aniline and piperazine moieties necessitate cautious handling. Based on GHS classifications for the free base and related structures, the following precautions are mandatory.[6][7][8]

Protocol 1: Safe Handling and Stock Solution Preparation

  • Engineering Controls: Always handle the solid compound within a certified chemical fume hood or a powder containment hood to prevent inhalation.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving recommended), and ANSI-approved safety glasses or goggles.

  • Weighing: Use an analytical balance within the fume hood. Tare a suitable vial before adding the compound to minimize handling of the solid.

  • Stock Solution Preparation:

    • Rationale: Creating a high-concentration stock in a suitable solvent (e.g., DMSO for in vitro use, water for some in vivo formulations) minimizes repeated handling of the powder and reduces weighing errors. The dihydrochloride salt form is expected to have enhanced aqueous solubility compared to the free base.

    • Procedure: a. Add the desired volume of solvent (e.g., sterile DMSO) directly to the pre-weighed compound in the vial. b. Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (<40°C) or sonication may be required. c. Visually inspect for complete dissolution. If particulates remain, centrifuge the vial and use the supernatant. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Protect from light.

  • Waste Disposal: Dispose of all contaminated materials and unused compound in accordance with local, state, and federal hazardous waste regulations.

Physicochemical Characterization Protocol

Protocol 2: Purity, Solubility, and Stability Assessment

  • Causality: Establishing purity is critical to ensure that any observed biological activity is attributable to the compound itself and not an impurity. Solubility and stability data are essential for designing reliable assays and interpreting results accurately.

  • Purity Analysis (HPLC-UV/LC-MS):

    • Inject a 1 mg/mL solution onto a reverse-phase C18 column.

    • Run a gradient of acetonitrile in water (both with 0.1% formic acid).

    • Monitor via UV absorbance (e.g., at 254 nm) and mass spectrometry.

    • Acceptance Criterion: Purity should be >95% (preferably >98%) by peak area for use in biological assays. Confirm the mass of the main peak corresponds to the expected molecular weight.[9]

  • Aqueous Solubility (Kinetic Assay):

    • Prepare a 10 mM stock in DMSO.

    • Serially dilute this stock into phosphate-buffered saline (PBS) at pH 7.4.

    • Incubate for 2 hours at room temperature with gentle shaking.

    • Analyze the samples by HPLC-UV or a similar method to determine the highest concentration that remains in solution. This provides a practical understanding of the solubility limit in assay buffers.

  • Stability in Assay Media:

    • Spike the compound into relevant biological media (e.g., cell culture medium, plasma) at a typical working concentration (e.g., 10 µM).

    • Incubate at 37°C.

    • Take samples at T=0, 2, 8, and 24 hours.

    • Precipitate proteins (e.g., with cold acetonitrile) and analyze the supernatant by LC-MS to quantify the remaining parent compound.

    • Self-Validation: A stable compound will show <10-15% degradation over the course of a typical experiment.

Part I: The In Vitro Evaluation Cascade

A tiered, or cascaded, approach is the most resource-efficient strategy for in vitro evaluation. It begins with broad, general assays to identify potential liabilities and activity windows before committing to more complex, hypothesis-driven mechanistic studies.

InVitro_Workflow cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Hypothesis-Driven Screening cluster_2 Tier 3: Mechanistic Validation Purity Purity & Identity (Protocol 2) Solubility Solubility & Stability (Protocol 2) Purity->Solubility Cytotoxicity General Cytotoxicity Screen (Protocol 3) Solubility->Cytotoxicity Genotoxicity Genotoxicity Assessment (Protocol 4) Cytotoxicity->Genotoxicity Kinase Kinase Panel Screen (Protocol 5a) Genotoxicity->Kinase Cellular Cell-Based Target Validation (e.g., Western Blot, cAMP Assay) (Protocol 6) Kinase->Cellular CNS CNS Receptor Panel Screen (Protocol 5b) CNS->Cellular Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR, FGFR) SRC c-Src RTK:f1->SRC Activates Downstream Downstream Signaling Cascade (e.g., STAT3, Akt) SRC->Downstream Phosphorylates Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Inhibitor->SRC Cmpd-X Inhibition

Caption: Hypothetical signaling pathway inhibited by the test compound.

Part II: The In Vivo Evaluation Framework

Positive and validated in vitro data provide the justification for advancing a compound to more complex and resource-intensive in vivo studies.

InVivo_Workflow cluster_efficacy Example Efficacy Models Formulation Formulation & Vehicle Selection (Protocol 7) PK Pharmacokinetic (PK) Study (Protocol 8) Formulation->PK Efficacy Efficacy Model Selection (Driven by in vitro data) (Protocol 9) PK->Efficacy Xenograft Tumor Xenograft (Oncology) Efficacy->Xenograft FST Forced Swim Test (CNS) Efficacy->FST Edema Paw Edema (Inflammation) Efficacy->Edema

Caption: Logical progression of early-stage in vivo studies.

Protocol 7: Formulation Development for Animal Dosing
  • Causality: The compound must be in a stable, homogenous solution or suspension to ensure accurate and reproducible dosing. The vehicle must be well-tolerated by the animal.

  • Vehicle Screening: Test the solubility of the compound in common, well-tolerated in vivo vehicles:

    • Sterile Saline (0.9% NaCl)

    • 5% Dextrose in Water (D5W)

    • PBS, pH 7.4

    • 20% Captisol®

    • 0.5% Methylcellulose in water

  • Procedure: Attempt to dissolve the compound to the target concentration (e.g., 5 mg/mL) in each vehicle. Use vortexing, sonication, and pH adjustment as needed.

  • Selection Criteria: Choose the simplest vehicle that provides the required concentration and in which the compound remains stable for the duration of the study. For oral dosing, a suspension in methylcellulose is often acceptable if a solution cannot be achieved.

Protocol 8: Rodent Pharmacokinetic (PK) Study
  • Causality: A PK study is essential to confirm that the compound is absorbed and achieves sufficient exposure in the body to engage its target. The results (e.g., half-life, Cmax) are critical for designing the dose and schedule for efficacy studies. [10]

  • Animals: Use male BALB/c or C57BL/6 mice (n=3 per group).

  • Dosing: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage, p.o.) and intravenously (i.v.) to determine bioavailability. A typical starting dose might be 10 mg/kg.

  • Blood Sampling: Collect sparse samples from the satellite groups of animals at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis (LC-MS/MS):

    • Precipitate proteins from the plasma samples.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the parent compound.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationMust exceed the in vitro IC₅₀ for efficacy.
Tmax Time to reach CmaxInforms timing for pharmacodynamic studies.
AUC Area Under the Curve (total exposure)Key measure of overall drug exposure.
t₁/₂ Half-lifeDictates the required dosing frequency.
F% Bioavailability (p.o. vs i.v.)Measures the fraction of oral dose reaching circulation.
Protocol 9: In Vivo Efficacy Model (Example: Tumor Xenograft)
  • Causality: The choice of efficacy model must be directly linked to the validated in vitro mechanism of action. If the compound was a potent inhibitor of a cancer-relevant kinase and showed anti-proliferative activity, a xenograft model is the logical next step. [11]

  • Model: Nude mice bearing subcutaneous tumors from a cell line sensitive to the compound in vitro (e.g., A431).

  • Study Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 per group).

    • Group 1: Vehicle control

    • Group 2: Compound at Dose 1 (e.g., 25 mg/kg, daily)

    • Group 3: Compound at Dose 2 (e.g., 50 mg/kg, daily)

    • Group 4: Positive control (standard-of-care drug)

  • Treatment: Administer the compound or vehicle for a set period (e.g., 21 days) via the route determined in the PK study.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and general health status as indicators of toxicity.

  • Endpoint: The study concludes when tumors in the vehicle group reach a predetermined maximum size.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage. Statistically compare treatment groups to the vehicle control. A significant TGI without major body weight loss indicates a promising efficacy and safety profile.

Conclusion and Future Directions

This document outlines a systematic, multi-tiered strategy for the initial preclinical evaluation of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride. By progressing logically from fundamental physicochemical and safety assessments to broad in vitro screening and targeted in vivo studies, researchers can efficiently build a comprehensive profile of the compound's biological activities. Positive findings from this framework would warrant progression to more advanced studies, including lead optimization to mitigate any identified liabilities (e.g., aniline metabolism), detailed ADME (Absorption, Distribution, Metabolism, Excretion) studies, metabolite identification, and formal toxicology evaluations.

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  • Tuccinardi, T., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2025). 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: Synthesis and in vitro biological evaluation as potential antitumor agents. Retrieved from [Link]

  • Cadoni, R., et al. (2021). Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. PubMed. Retrieved from [Link]

  • Kamal, A., et al. (2008). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Isom, A. K., & Armacost, K. A. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Retrieved from [Link]

  • Green, S., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride

Welcome to the technical support guide for the purification of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride (CAS No: 2009011-61-2).[1] This document is designed for researchers, chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride (CAS No: 2009011-61-2).[1] This document is designed for researchers, chemists, and drug development professionals who handle this critical pharmaceutical intermediate.[2] As a molecule with multiple basic centers, its purification requires a nuanced understanding of its chemical properties to achieve high purity and yield. This guide provides in-depth, experience-based answers to common challenges encountered during its purification.

Section 1: Foundational Knowledge & Initial Assessment (FAQs)

This section addresses preliminary questions regarding the compound's properties and how to assess a crude sample before attempting purification.

Q1: What are the fundamental chemical properties I need to consider before starting purification?

A: Understanding the distinction between the free base and its dihydrochloride salt is paramount. The properties differ significantly and dictate the appropriate purification strategy.

  • 4-(4-Ethylpiperazin-1-yl)aniline (Free Base): This form contains two basic nitrogen atoms: the aniline nitrogen (a weaker base) and the tertiary amine in the piperazine ring (a stronger base).[3] It is generally soluble in organic solvents (DCM, EtOAc, etc.) and has limited solubility in water.

  • 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride (The Salt): As a dihydrochloride salt, the compound is highly polar and typically crystalline. Its solubility is highest in polar protic solvents like water, methanol, or ethanol, and it is generally insoluble in nonpolar organic solvents.[1]

Property4-(4-Ethylpiperazin-1-yl)aniline (Free Base)4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride
CAS Number 115619-01-7[3]2009011-61-2[1]
Molecular Formula C₁₂H₁₉N₃[3]C₁₂H₂₁Cl₂N₃
Molecular Weight 205.30 g/mol [3]278.22 g/mol
Typical Appearance Off-white to yellow solid/oilWhite to off-white crystalline solid
Solubility Profile Soluble in DCM, EtOAc, THFSoluble in Water, Methanol, Ethanol
Basicity (pKa) Two basic centers (Aniline ~4-5, Piperazine ~9-10)Acidic (protonated form)

Q2: How can I quickly assess the purity and identify potential impurities in my crude material?

A: A multi-pronged approach is recommended for a comprehensive assessment.

  • Thin-Layer Chromatography (TLC): This is the fastest method. To analyze the dihydrochloride salt, you may need to "spot" the sample and then add a drop of a basic solution (like triethylamine in methanol) to the baseline spot to neutralize the salt to its more mobile free base form. A typical eluent system for the free base is Dichloromethane (DCM)/Methanol with 0.5-1% Triethylamine (TEA). The TEA is crucial to prevent severe tailing on the acidic silica plate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate purity assessment (% area) and confirms the molecular weight of the main component and any impurities. Use a reverse-phase column (C18) with a mobile phase of water and acetonitrile containing a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure sharp peaks.

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance provides structural confirmation. In the dihydrochloride salt, the aromatic and aliphatic protons will be shifted downfield compared to the free base due to the protonation of the nitrogens. Look for unexpected signals that may indicate residual solvents or reaction by-products.

Q3: What are the most common impurities I should expect?

A: Impurities typically arise from the synthetic route. Common sources include:

  • Unreacted Starting Materials: Such as 1-ethylpiperazine or a para-substituted nitrobenzene or aniline precursor.

  • Reaction By-products: These can include regioisomers (if the substitution reaction is not perfectly selective) or products of side reactions.

  • Oxidation Products: Anilines are susceptible to air oxidation, which often results in the formation of colored, polymeric impurities. This is why the crude product is often dark brown or reddish.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most effective method for purifying the crystalline dihydrochloride salt.

Experimental Protocol: Recrystallization of Dihydrochloride Salt
  • Solvent Selection: In a test tube, dissolve ~50 mg of crude material in a minimal amount of a hot solvent (e.g., methanol, ethanol, or a water/ethanol mixture).

  • Dissolution: Transfer the bulk of the crude material to an Erlenmeyer flask and add the chosen solvent portion-wise while heating (e.g., on a steam bath or hot plate with stirring) until all solid dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Q: My compound oiled out or failed to crystallize upon cooling. What went wrong and how do I fix it?

A: This is a classic problem of supersaturation or the presence of impurities inhibiting crystal lattice formation.

  • Causality: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature where it is still a liquid, preventing the ordered arrangement needed for crystallization. This is common when the solution is cooled too quickly or if impurities are present that act as a solvent for your product.

  • Solutions:

    • Re-heat and Dilute: Re-heat the mixture until the oil redissolves. Add slightly more solvent (1-5% more volume) and allow it to cool much more slowly. An insulated container (like a beaker wrapped in glass wool) can promote slow cooling.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution. This provides a perfect template for further crystallization.

    • Introduce an Anti-Solvent: If single-solvent recrystallization fails, consider a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., methanol). Then, slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble, like diethyl ether or acetone) dropwise until the solution becomes persistently cloudy. Heat to clarify and then cool slowly.

Troubleshooting Logic for Recrystallization

Caption: Decision tree for troubleshooting recrystallization.

Section 3: Troubleshooting Acid-Base Extraction

This technique is invaluable for separating the basic product from neutral or acidic impurities. The process involves converting the dihydrochloride salt to its free base, performing the extraction, and then converting it back to the pure salt.

Experimental Protocol: Purification via Acid-Base Extraction
  • Basification: Dissolve the crude dihydrochloride salt in water. Slowly add a base (e.g., 2M NaOH or saturated Na₂CO₃ solution) with stirring until the pH is >10 (confirm with pH paper). The free base may precipitate or form an oil.

  • Organic Extraction: Extract the aqueous mixture three times with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water and help break any emulsions.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the purified free base.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol or diethyl ether). Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or ether) dropwise with vigorous stirring.

  • Isolation: The pure dihydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with the solvent (e.g., ether), and dry under vacuum.

Q: I'm getting a persistent emulsion at the aqueous/organic interface during extraction. How can I resolve this?

A: Emulsions are common with amine salts and are caused by the soap-like properties of molecules that have both polar and nonpolar regions.

  • Causality: The protonated amine can act as a surfactant, stabilizing the mixture of organic and aqueous phases. High pH and vigorous shaking can exacerbate this.

  • Solutions:

    • Add Brine: Transfer the entire mixture to a separatory funnel and add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase helps force the organic molecules out, breaking the emulsion.

    • Let it Sit: Sometimes, simply allowing the funnel to stand undisturbed for 10-30 minutes is enough for the layers to separate.

    • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This is often sufficient for extraction without creating a stable emulsion.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion layer.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Workflow for Acid-Base Purification

G cluster_0 Aqueous Phase (Water) cluster_1 Organic Phase (e.g., DCM) A Crude Dihydrochloride Salt + Acidic Impurities (Salt) + Neutral Impurities B Free Base (Product) + Acidic Impurities (Salt) + Neutral Impurities A->B Add Base (NaOH) pH > 10 F Free Base (Product) + Neutral Impurities B->F Extract with DCM C Acidic Impurities (Salt) G Neutral Impurities C->G D Pure Dihydrochloride Salt (Precipitate) E Empty F->C Extract with DCM F->G Add Aqueous HCl pH < 2 G->D Add Aqueous HCl pH < 2 H Empty

Caption: Separation of components during acid-base extraction.

Section 4: Troubleshooting Column Chromatography

While not always the first choice for a polar salt, chromatography is a powerful tool, especially for removing closely related impurities.

Q: My compound streaks severely down the silica gel column, giving poor separation and recovery. What is happening?

A: This is a result of the strong interaction between the basic amine and the acidic silica gel.

  • Causality: The lone pairs on the nitrogen atoms of your product form strong hydrogen bonds or acid-base interactions with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes some molecules to "stick" and elute much slower than the bulk, resulting in a long tail or "streak."

  • Solutions:

    • Use a Basic Modifier: The most common solution is to add a small amount of a volatile base to your eluent system.[4] A typical mobile phase would be 95:4.5:0.5 DCM/Methanol/Triethylamine. The triethylamine competes with your product for the acidic sites on the silica, leading to a much sharper, more symmetrical peak. An alternative is using a solvent system containing ammonium hydroxide (e.g., DCM/Methanol/NH₄OH).

    • Use a Different Stationary Phase: If streaking persists, switch to a more inert stationary phase.

      • Alumina (Al₂O₃): Alumina is less acidic than silica and is often a better choice for purifying basic compounds. It is available in neutral, basic, or acidic grades. Neutral or basic alumina would be appropriate here.

      • Reverse-Phase Silica (C18): This is an excellent option for the dihydrochloride salt itself. The separation occurs based on polarity differences in a polar mobile phase (water/acetonitrile or water/methanol). A pH modifier (0.1% TFA) is typically added to ensure the amines remain protonated and elute with good peak shape.

Chromatography TypeStationary PhaseTypical Mobile PhaseIdeal For
Normal Phase Silica GelDCM/MeOH + 0.5-1% TriethylaminePurifying the free base
Normal Phase Alumina (Neutral)EtOAc/Hexanes or DCM/MeOHPurifying the free base; less acidic alternative to silica
Reverse Phase C18 SilicaWater/Acetonitrile + 0.1% TFAPurifying the polar dihydrochloride salt directly

Section 5: Post-Purification Handling & Storage (FAQs)

Q1: What is the best way to dry the final product to remove all solvents?

A: To ensure the removal of residual water or organic solvents, drying under vacuum is essential. Use a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours. For smaller scales, a vacuum desiccator containing a drying agent like P₂O₅ or Drierite® is sufficient.

Q2: How should I store the purified 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride?

A: The compound should be stored in a tightly sealed container to protect it from moisture and air.[5] For long-term stability, store it in a cool, dry, and dark place.[5] Storing under an inert atmosphere (like nitrogen or argon) is good practice, especially if the material will be stored for an extended period, to prevent potential long-term oxidation.

Q3: What are the critical safety precautions for handling this compound?

A: Based on safety data, the compound is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause skin and eye irritation.[1][3]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.[6]

  • Handling: Handle the solid material in a well-ventilated area or a fume hood to avoid inhaling dust.[5][6]

  • Spills: In case of a spill, avoid creating dust.[6] Collect the material using appropriate methods and dispose of it as chemical waste according to your institution's guidelines.[5]

References

  • 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738 - PubChem. Available at: [Link]

  • MSDS of 4-(4-ethylpiperazin-1-yl)aniline. Available at: [Link]

  • 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem. Available at: [Link]

  • 4-(4-Ethylpiperazin-1-yl)aniline (CAS No: 115619-01-7) API Intermediate Manufacturers. Available at: [Link]

  • 4‐(piperazin‐1‐yl)aniline‐derived fragment library constructed in the... - ResearchGate. Available at: [Link]

  • Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C 12 H 20 ClN 3 O - ResearchGate. Available at: [Link]

  • Chromotography with free amines? : r/chemhelp - Reddit. Available at: [Link]

  • Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Available at: [Link]

  • Removal of Aniline from Aqueous Solution using Pine Sawdust Modified with Citric Acid and β-Cyclodextrin | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride

Welcome to the technical support guide for 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride (CAS No: 2009011-61-2). This document provides in-depth guidance on the stability and storage of this compound, addressing commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride (CAS No: 2009011-61-2). This document provides in-depth guidance on the stability and storage of this compound, addressing common issues encountered in a research and development setting. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of this valuable research chemical.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride?

Based on the chemical properties of related aniline hydrochloride salts, 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Aniline salts are known to be hygroscopic and sensitive to light and air.[2] Exposure to these elements can lead to degradation and discoloration. To maintain the compound's integrity, we recommend storage at 2-8°C, protected from light.

Q2: Is 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride sensitive to light?

Yes, it is highly probable. Aniline and its salts are known to darken upon exposure to air and light due to oxidation.[2] This discoloration, often appearing as a yellowing or browning of the initially white or off-white solid, is a key indicator of degradation. For this reason, it is crucial to store the compound in an amber vial or a container that is otherwise protected from light.

Q3: My solid 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride has changed color. Can I still use it?

Discoloration is a sign of chemical degradation. While slight discoloration may not significantly impact the outcome of all experiments, it indicates a decrease in purity. For sensitive applications, such as in vitro assays or in vivo studies, using a discolored compound is not recommended as the degradation products could lead to erroneous or irreproducible results. If high purity is critical, the compound should be repurified or a new batch should be used.

Q4: How should I prepare and store stock solutions of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride?

This compound is typically soluble in organic solvents like DMSO and methanol.[3] For long-term storage, it is advisable to prepare a high-concentration stock solution in anhydrous DMSO. When preparing the solution, ensure that the solvent is free of water, as the presence of water can affect the stability of dissolved compounds.[4]

For aqueous buffers, it is recommended to prepare fresh solutions for each experiment. If short-term storage of an aqueous solution is necessary, it should be kept at 2-8°C for no longer than 24 hours. Do not store aqueous solutions for extended periods, as this can lead to hydrolysis and degradation.

SolventRecommended Storage TemperatureMaximum Recommended Storage Duration
Anhydrous DMSO-20°C or -80°CUp to 6 months (with proper handling)
Methanol-20°CUp to 1 month
Aqueous Buffers2-8°C24 hours

Q5: What are the signs of degradation in a stock solution?

Degradation in a stock solution can be identified by a change in color, the appearance of a precipitate, or through analytical methods such as HPLC or LC-MS, which can reveal the presence of impurities or a decrease in the concentration of the parent compound. If any of these signs are observed, the stock solution should be discarded.

Troubleshooting Guide

Issue: Poor solubility of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride in my chosen solvent.

  • Possible Cause: The compound may have degraded or absorbed moisture, reducing its solubility.

  • Solution:

    • Confirm the recommended solvent for your application.

    • If using a solid that has been stored for a long time, consider that it may have absorbed moisture. Drying the compound under vacuum may improve solubility.

    • For aqueous solutions, the pH can significantly impact solubility. Adjusting the pH may be necessary.

    • Gentle warming and sonication can aid in dissolution, but be cautious of potential degradation with excessive heat.

Issue: Inconsistent or unexpected results in my biological assays.

  • Possible Cause: This could be due to the degradation of the compound in the solid state or in solution.

  • Solution:

    • Assess the quality of your solid compound. Check for any discoloration.

    • If using a stock solution, verify its age and storage conditions. It is best practice to use freshly prepared or recently prepared stock solutions.

    • Perform a quality control check on your compound using an analytical technique like HPLC to confirm its purity and concentration.

Issue: The compound precipitates out of solution during my experiment.

  • Possible Cause: The concentration of the compound may have exceeded its solubility limit in the final experimental medium.

  • Solution:

    • Review the final concentration of the compound and the composition of your experimental buffer or medium.

    • The presence of other components in your assay mixture could be reducing the solubility of your compound.

    • Consider preparing a more dilute stock solution to minimize the amount of organic solvent transferred into the final aqueous medium.

Experimental Workflow and Diagrams

Workflow for Assessing Compound Stability

A Start: New batch of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride received B Visual Inspection (Color, appearance) A->B C Is the compound a white to off-white crystalline solid? B->C D Proceed to storage and use C->D Yes E Contact supplier for replacement C->E No F Prepare stock solution in appropriate solvent (e.g., anhydrous DMSO) D->F G Store solid at 2-8°C, protected from light and moisture D->G H Store stock solution at -20°C or -80°C F->H I Regularly inspect solid and stock solution for signs of degradation (e.g., color change, precipitation) G->I H->I J Conduct periodic purity analysis (e.g., HPLC) for long-term studies I->J

Caption: Decision workflow for handling and assessing the stability of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride.

Impact of Improper Storage

cluster_0 Proper Storage cluster_1 Improper Storage A Tightly sealed container 2-8°C Protected from light Dry environment E Stable Compound High Purity Reliable Experimental Results A->E B Exposure to Light F Degraded Compound Low Purity Unreliable Experimental Results B->F C Exposure to Moisture (Hygroscopic) C->F D Exposure to Air (Oxidation) D->F

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride. This document is designed for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and ensuring high yield and purity. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible process.

The primary focus of this guide is the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for constructing the key C-N bond in the target molecule.[1][2]

Section 1: Synthesis Overview and Core Mechanism

The synthesis is typically approached in two main stages: the formation of the 4-(4-Ethylpiperazin-1-yl)aniline free base via cross-coupling, followed by its conversion to the dihydrochloride salt.

Overall Synthetic Scheme:

Synthetic_Scheme ArylHalide 4-Bromoaniline (or 4-Chloroaniline) FreeBase 4-(4-Ethylpiperazin-1-yl)aniline (Free Base) ArylHalide->FreeBase Buchwald-Hartwig Amination Piperazine 1-Ethylpiperazine Piperazine->FreeBase Buchwald-Hartwig Amination Base Base (e.g., NaOtBu) Base->FreeBase Buchwald-Hartwig Amination Catalyst Pd Catalyst & Ligand Catalyst->FreeBase Buchwald-Hartwig Amination HCl HCl (in solvent) Product 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride FreeBase->Product Salt Formation

Caption: High-level overview of the two-stage synthesis.

The "Why": Understanding the Buchwald-Hartwig Catalytic Cycle

Success in this synthesis hinges on understanding the palladium catalyst's role. Low yields or reaction failures are almost always traced back to a breakdown in this catalytic cycle. The cycle facilitates a reaction that is otherwise energetically unfavorable.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X (L_n) Pd0->OxAdd Oxidative Addition AmineCoord Ar-Pd(II)-X (HNR_2)(L_n) OxAdd->AmineCoord Amine Coordination ReductElim Ar-Pd(II)-NR_2 (L_n) AmineCoord->ReductElim Deprotonation (Base) Salt_out [Base-H]⁺X⁻ AmineCoord->Salt_out ReductElim->Pd0 Reductive Elimination Product_out Ar-NR_2 ReductElim->Product_out ArX_in Ar-X ArX_in->OxAdd Amine_in R_2NH Amine_in->AmineCoord Base_in Base Base_in->AmineCoord

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Each step is a potential failure point:

  • Oxidative Addition: The Pd(0) catalyst inserts into the Aryl-Halide bond. Aryl bromides are generally more reactive than aryl chlorides.

  • Amine Coordination & Deprotonation: The amine (1-ethylpiperazine) coordinates to the palladium center. A strong, non-nucleophilic base is critical here to deprotonate the coordinated amine, making it a more potent nucleophile.

  • Reductive Elimination: The desired C-N bond is formed, releasing the product and regenerating the active Pd(0) catalyst. Bulky electron-rich ligands on the palladium atom promote this key step.[3]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Part A: The Buchwald-Hartwig Coupling Reaction

Q1: My reaction shows low or no conversion of the 4-haloaniline starting material. What are the likely causes and how can I fix it?

A1: This is the most frequent issue and usually points to a problem with the catalytic system or reaction conditions.

  • Cause 1: Inactive Catalyst. The "active" catalyst is a Pd(0) species. Palladium(II) precursors like Pd(OAc)₂ must be reduced in situ, which can be inefficient. More importantly, exposure to oxygen can oxidize Pd(0) to an inactive state.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Consider using a pre-formed Pd(0) source like Pd₂(dba)₃.

  • Cause 2: Inappropriate Base. The base's role is to deprotonate the piperazine nitrogen after it coordinates to the palladium complex. If the base is too weak, this step stalls the entire cycle.

    • Solution: For aryl chlorides or less reactive systems, a strong base is required. Sodium tert-butoxide (NaOtBu) is the standard choice. For more reactive aryl bromides, a slightly weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can sometimes be used, which may help if your molecule has base-sensitive functional groups.[4]

  • Cause 3: Poor Ligand Choice. The phosphine ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

    • Solution: Use bulky, electron-rich phosphine ligands. For aryl chlorides, highly effective "second-generation" biarylphosphine ligands like XPhos, SPhos, or RuPhos are often necessary. For aryl bromides, older ligands like BINAP may suffice, but the newer generation ligands often give faster reactions and higher yields at lower catalyst loadings.[3]

  • Cause 4: Incorrect Temperature. The reaction typically requires heat to drive the catalytic cycle, but excessive temperatures can lead to catalyst decomposition.

    • Solution: The optimal temperature is usually between 80-110 °C. If you suspect decomposition (e.g., the reaction mixture turns black rapidly), try running the reaction at a lower temperature for a longer period.

Q2: I'm observing significant side-product formation, such as hydrodehalogenation (aryl halide is converted to aniline) or biaryl coupling. What's going wrong?

A2: These side reactions compete with the desired C-N bond formation and indicate an imbalance in the catalytic cycle.

  • Cause 1: Hydrodehalogenation. This occurs when the aryl halide is reduced. It can be promoted by moisture or if the base itself acts as a hydride source at high temperatures.

    • Solution: Use anhydrous solvents and reagents. Ensure your base is of high purity. If the problem persists, consider a different base (e.g., switching from NaOtBu to Cs₂CO₃).

  • Cause 2: Catalyst Decomposition. When the catalyst degrades, it can form palladium black, which can promote undesired side reactions.

    • Solution: Check your ligand-to-palladium ratio. A ratio of 1.5:1 to 2.5:1 (Ligand:Pd) is typical to ensure the palladium center remains stabilized. Avoid excessively high temperatures or prolonged reaction times once the starting material is consumed (monitor by TLC or LCMS).

Part B: Work-up and Purification

Q3: I'm having trouble removing the residual palladium catalyst and phosphine oxide ligand during purification. What are the best methods?

A3: Residual palladium is a major concern, especially in pharmaceutical applications.

  • Solution 1: Aqueous Washes. After the reaction, a standard workup involves dilution with a solvent like ethyl acetate followed by washing with water or brine. To help remove palladium, a wash with a dilute aqueous solution of a chelating agent like thiourea or sodium thiosulfate can be effective.

  • Solution 2: Filtration through a Scavenging Agent. Before concentration, passing the crude reaction mixture (diluted in a suitable solvent) through a short plug of silica gel, Celite, or a specialized palladium scavenger can effectively remove the catalyst.

  • Solution 3: Charcoal Treatment. Activated carbon can be used to adsorb residual palladium. However, be aware that it can also adsorb your product, leading to yield loss. Use it sparingly and test on a small scale first.

  • Solution 4: Acid-Base Extraction. Since your product is a di-basic amine, you can perform an acid-base extraction. Extract the crude material into dilute aqueous HCl. The organic impurities (like the phosphine oxide) will remain in the organic layer. Then, basify the aqueous layer with NaOH or Na₂CO₃ and re-extract your free-base product back into an organic solvent like dichloromethane or ethyl acetate. This is a highly effective purification method for this specific molecule.

Part C: Dihydrochloride Salt Formation

Q4: When I add HCl to my purified free base, the product oils out instead of precipitating as a crystalline solid. How can I fix this?

A4: "Oiling out" is a common problem during salt formation and is usually related to solvent, concentration, or purity.

  • Cause 1: Inappropriate Solvent. The ideal solvent should readily dissolve the free base but have low solubility for the hydrochloride salt.

    • Solution: Isopropanol (IPA), ethanol, or ethyl acetate are excellent choices. Avoid solvents like dichloromethane or THF in which the salt may be too soluble. A common technique is to dissolve the free base in a minimal amount of a polar solvent like methanol or ethanol and then add a less polar co-solvent (an "anti-solvent") like diethyl ether or MTBE to induce precipitation.

  • Cause 2: Supersaturation. If the solution is too concentrated or the HCl is added too quickly, the system can become supersaturated, favoring the formation of an amorphous oil over an ordered crystal lattice.

    • Solution: Add the HCl solution (e.g., HCl in isopropanol or gaseous HCl) slowly with vigorous stirring. Work with slightly more dilute solutions. If an oil forms, try gently warming the mixture to dissolve it and then allowing it to cool slowly. Scratching the inside of the flask with a glass rod can provide nucleation sites for crystallization. Adding a "seed" crystal from a previous successful batch is the most reliable method.

  • Cause 3: Impurities. Even small amounts of impurities can inhibit crystallization.

    • Solution: Ensure your free base is of high purity (>98%) before attempting salt formation. If necessary, re-purify via column chromatography or the acid-base extraction described in A3.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Which aryl halide (Br, Cl, I) is best for this reaction? Aryl bromides are often the best starting point as they offer a good balance of reactivity and cost. Aryl iodides are more reactive but more expensive and can lead to more side reactions. Aryl chlorides are cheaper but significantly less reactive, often requiring more specialized (and expensive) catalyst systems.[2] For process development, starting with 4-bromoaniline is recommended.

FAQ 2: What are the critical safety precautions for this synthesis?

  • Reagents: Sodium tert-butoxide is highly corrosive and moisture-sensitive; handle it in a glovebox or under an inert atmosphere. Phosphine ligands can be air-sensitive and toxic.[5][6]

  • Solvents: Toluene and other organic solvents are flammable. Use a well-ventilated fume hood and eliminate ignition sources.

  • Product: The final product and intermediates are aniline derivatives and should be treated as potentially toxic. Avoid inhalation, ingestion, and skin contact.[7]

FAQ 3: How can I confirm the formation of the dihydrochloride salt versus the monohydrochloride? The product has two basic nitrogen atoms: the aniline nitrogen (weaker base) and the tertiary amine on the piperazine ring (stronger base).

  • Titration: A potentiometric titration with a standardized base (like NaOH) will show two equivalence points, confirming the presence of two acidic protons.

  • NMR Spectroscopy: In ¹H NMR, the chemical shifts of the protons adjacent to the nitrogens will shift significantly downfield upon protonation. Comparing the integration of the aromatic protons to the piperazine protons can help, but the most definitive method is observing the N-H protons, which may require a specific solvent like DMSO-d₆.

  • Elemental Analysis: This is the gold standard. The calculated elemental composition (C, H, N, Cl) for the dihydrochloride salt (C₁₂H₂₁Cl₂N₃) will be distinct from the monohydrochloride or the free base.

Section 4: Optimized Experimental Protocols

Protocol 4.1: Buchwald-Hartwig Synthesis of 4-(4-Ethylpiperazin-1-yl)aniline (Free Base)
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoaniline (1.0 eq), Sodium tert-butoxide (1.4 eq), XPhos (0.02 eq), and Pd₂(dba)₃ (0.01 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (approx. 5-10 mL per mmol of aryl bromide). Then, add 1-ethylpiperazine (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. The mixture will typically turn from a light yellow/orange to a dark brown.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the bulk of the catalyst. Transfer the filtrate to a separatory funnel and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) or by the acid-base extraction method described in A3.

Protocol 4.2: Dihydrochloride Salt Formation
  • Dissolution: Dissolve the purified 4-(4-Ethylpiperazin-1-yl)aniline free base (1.0 eq) in isopropanol (IPA) (approx. 10 volumes).

  • Acidification: While stirring vigorously, slowly add a solution of 4M HCl in Dioxane or 2M HCl in Isopropanol (2.1 - 2.2 eq).

  • Precipitation: A white precipitate should form. Continue stirring at room temperature for 1-2 hours to ensure complete precipitation. If the product oils out, refer to Troubleshooting Q4.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold IPA, followed by a wash with diethyl ether or MTBE to aid in drying.

  • Drying: Dry the solid under high vacuum at 40-50 °C until a constant weight is achieved. This yields the final product as a white to off-white solid.

Section 5: Data Summary Table

The following table provides expected outcomes based on common reaction variables. Actual results may vary.

Aryl HalideCatalyst System (Pd/Ligand)BaseTemp (°C)Typical Time (h)Expected Yield
4-BromoanilinePd₂(dba)₃ / XPhosNaOtBu1002-6> 90%
4-BromoanilinePd(OAc)₂ / BINAPCs₂CO₃11012-2475-85%
4-ChloroanilinePd₂(dba)₃ / RuPhosNaOtBu1108-16> 85%
4-ChloroanilinePd(OAc)₂ / XPhosK₃PO₄11018-2460-75%

Section 6: References

  • Veverka, V. et al. (2020). Kinetic Target-Guided Synthesis of Small-Molecule G-Quadruplex Stabilizers. ResearchGate.

  • Google Patents. (2012). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. CN102702161A.

  • Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis and Manufacturing.

  • PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. National Center for Biotechnology Information.

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

  • ChemicalBook. (2023). 4-(4-Ethylpiperazin-1-ly)aniline Safety Data Sheet.

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. National Center for Biotechnology Information.

  • Gu, J. et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of Chemical Research.

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

  • National Institutes of Health. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PMC.

  • ResearchGate. (2016). Improvement of synthetic method for 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl) piperazin-1-yl)-benzofuran-2-carboxylic acid.

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

  • BenchChem. (2024). Technical Guide: Synthesis and Discovery of 4-(oxan-2-yl)aniline.

  • National Institutes of Health. (2014). Synthesis and structure evaluation of new complex butylarylpiperazin-1-yl derivatives. PMC.

  • MDPI. (2019). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.

  • Organic Syntheses. (n.d.). Aniline Hydrochloride Preparation.

Sources

Optimization

Technical Support Center: Troubleshooting Failed Reactions with 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride

Welcome to the technical support center for 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered when using this versatile building block in organic synthesis. My aim is to provide not just procedural steps, but the underlying chemical principles and field-tested insights to empower you to troubleshoot effectively and achieve your synthetic goals.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and reactivity of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride.

Q1: Why is my reaction failing when I add 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride directly to my amide coupling reaction?

A1: The dihydrochloride salt form of 4-(4-Ethylpiperazin-1-yl)aniline is not nucleophilic. The aniline nitrogen and the two piperazine nitrogens are protonated, rendering them unable to participate in nucleophilic attack on an activated carboxylic acid. It is essential to convert the dihydrochloride salt to its free base form before the coupling reaction. This process, known as free-basing, deprotonates the amine functionalities, making the aniline nitrogen available for reaction.

Q2: What is "free-basing," and why is it necessary for this compound?

A2: Free-basing is the process of converting an amine salt to its neutral, or "free base," form by treating it with a base. In the case of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride, the molecule has three basic nitrogen atoms that are protonated by hydrochloric acid. These positive charges must be removed to restore the nucleophilicity of the aniline nitrogen, which is the desired site of reaction in most amide coupling protocols.

Q3: Is 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride hygroscopic? How should I store it?

Q4: Which nitrogen on 4-(4-Ethylpiperazin-1-yl)aniline is more reactive in an amide coupling reaction?

A4: The aniline nitrogen (the NH₂ group attached to the phenyl ring) is the primary site of acylation in amide coupling reactions. While the piperazine nitrogens are also basic, the aniline nitrogen is generally more nucleophilic in this context, especially under standard amide coupling conditions.

Part 2: In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common failed reaction scenarios.

Scenario 1: Low or No Product Formation in Amide Coupling

You have performed an amide coupling reaction between your carboxylic acid and what you believe to be the free base of 4-(4-Ethylpiperazin-1-yl)aniline, but TLC or LC-MS analysis shows mostly unreacted starting materials.

Caption: Troubleshooting workflow for low product yield.

  • Incomplete Free-Basing: The most common point of failure. The presence of residual hydrochloride salt will quench the base used in the coupling reaction and prevent the aniline from acting as a nucleophile.

    • Solution: Implement a robust free-basing protocol. After neutralization, it is crucial to extract the free base into an organic solvent and thoroughly dry it. See Protocol 2.1 for a detailed procedure.

  • Purity of the Free Base: The free base can be susceptible to oxidation, especially if left exposed to air. Impurities can interfere with the reaction.

    • Solution: Use the free base immediately after preparation. If storage is necessary, keep it under an inert atmosphere (argon or nitrogen) and in the dark. Verify the purity by ¹H NMR and/or LC-MS before use (see Section 4 ).

  • Inactive Coupling Reagents: Many common coupling reagents (e.g., HATU, EDC) are sensitive to moisture and can hydrolyze over time, rendering them inactive.[1]

    • Solution: Store coupling reagents in a desiccator. Use freshly opened bottles or reagents from a reliable supplier. If in doubt, test the reagent in a known successful reaction.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome, especially with an electron-rich aniline like this one.[2]

    • Solution:

      • Solvent: Aprotic polar solvents like DMF or NMP are generally effective. Dichloromethane (DCM) can also be used, particularly with EDC-based couplings.

      • Base: A non-nucleophilic hindered base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to scavenge the acid produced during the reaction. At least 2-3 equivalents are recommended.

      • Temperature: Most couplings proceed well at room temperature. For sluggish reactions, gentle heating (40-50 °C) may be beneficial, but monitor for side reactions.

Scenario 2: Multiple Unidentified Byproducts

Your reaction mixture shows the formation of several new spots on TLC or peaks in LC-MS, but little of the desired product.

  • Side Reactions of the Coupling Reagent:

      • Solution: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.

    • Double Acylation: While less common at the aniline position, it's a possibility if reaction conditions are harsh or if there's a large excess of the activated acid. More likely is acylation on one of the piperazine nitrogens, though the aniline is more nucleophilic.

      • Solution: Use a stoichiometric amount of the activated carboxylic acid. Add the activated acid slowly to the solution of the free base.

  • Degradation of Starting Materials or Product: The free base, being an aniline, can be susceptible to oxidation. The product itself might be unstable under the reaction or workup conditions.

    • Solution: Run the reaction under an inert atmosphere (N₂ or Ar). Analyze the stability of your product under the workup conditions (e.g., acidic or basic washes).

Part 3: Best Practices and Experimental Protocols

Adherence to best practices is crucial for reproducible success.

Protocol 2.1: Free-Basing of 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride

This protocol is adapted from standard procedures for the neutralization of N-arylpiperazine salts.[3]

  • Dissolution: Dissolve 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride (1.0 eq) in deionized water (10-20 mL per gram of salt).

  • Neutralization: Cool the solution in an ice bath. Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), with stirring until the pH of the solution is >9. The free base may precipitate as an oil or solid.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 20 mL). The free base is more soluble in organic solvents than its salt form.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base, which should be a solid or oil.

  • Verification: Confirm the identity and purity of the free base using ¹H NMR and/or LC-MS before proceeding.

Table 1: Recommended Amide Coupling Conditions
Coupling ReagentAdditiveBase (eq)SolventTemp.Key Considerations
HATU NoneDIPEA (2-3)DMF, NMPRTHighly efficient and fast. Byproducts are generally water-soluble, facilitating purification.
EDC·HCl HOBt (1.1)DIPEA (2-3)DCM, DMF0 °C to RTCost-effective. The urea byproduct is water-soluble, simplifying workup. HOBt suppresses side reactions.[1]
DCC HOBt (1.1)DIPEA (2-3)DCM, THF0 °C to RTThe dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can be removed by filtration.[1]
Protocol 2.2: General Amide Coupling Procedure with HATU
  • Preparation: To a solution of your carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 eq) and DIPEA (2.5 eq). Stir at room temperature for 15-30 minutes to pre-activate the acid.

  • Coupling: Add a solution of 4-(4-Ethylpiperazin-1-yl)aniline free base (1.05 eq) in a minimal amount of anhydrous DMF.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 4: Analytical Characterization

Proper analytical characterization is essential for troubleshooting.

Table 2: Key Analytical Data for 4-(4-Ethylpiperazin-1-yl)aniline
Technique Expected Observations
¹H NMR Aromatic protons: Two doublets in the aromatic region (approx. 6.6-7.0 ppm). Piperazine protons: Two multiplets corresponding to the piperazine ring protons (approx. 2.6 and 3.1 ppm). Ethyl group protons: A quartet (approx. 2.5 ppm) and a triplet (approx. 1.1 ppm). Aniline NH₂: A broad singlet (can exchange with D₂O).[4]
¹³C NMR Aromatic carbons: Signals in the range of 115-150 ppm. The carbon attached to the aniline nitrogen will be downfield. Piperazine carbons: Signals around 50-55 ppm. Ethyl group carbons: Signals around 12 and 52 ppm.[5]
LC-MS A peak corresponding to the protonated molecule [M+H]⁺ at m/z = 206.16.
HPLC On a C18 reverse-phase column, the compound will elute at a retention time dependent on the mobile phase composition (e.g., a gradient of acetonitrile in water with 0.1% formic acid).[6]

References

  • Aapptec. (n.d.). Coupling Reagents. Retrieved January 24, 2026, from [Link]

  • Nguyen, T. (2014, June 20). Does anyone have experience with amide coupling reaction of aniline? ResearchGate. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Apicule. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline (CAS No: 115619-01-7) API Intermediate Manufacturers. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). US5338846A - Process for preparing aryl piperazinyl-heterocyclic compounds with a piperazine salt.
  • Patel, U. M., et al. (2018). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. Current Drug Discovery Technologies, 15(1), 54-63.
  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(5), 359-371.
  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved January 24, 2026, from [Link]

  • Reddit. (2022, April 28). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved January 24, 2026, from [Link]

  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide. Retrieved January 24, 2026, from [Link]

  • Samikannu, P., & Murugesan, A. (2020). Synthesis of methyl piperazinyl-quinolinyl α-aminophosphonates derivatives under microwave irradiation with Pd–SrTiO3 catalyst and their antibacterial and antioxidant activities.
  • University of Rochester. (n.d.). Workup: DCC Coupling. Department of Chemistry. Retrieved January 24, 2026, from [Link]

  • Gunda, P., & Kumar, A. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 57(39), 4375-4378.
  • Stankiewicz, M., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 734.
  • Reddit. (2023, January 20). HATU coupling - what's the best order?. r/Chempros. Retrieved January 24, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved January 24, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 24, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
  • Li, Q., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(10), 2469.
  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
  • The Organic Chemistry Tutor. (2024, April 13). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Retrieved January 24, 2026, from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Kumar, A., et al. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved January 24, 2026, from [Link]

  • de Souza, M. V. N., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Biomolecules, 12(8), 1112.
  • Google Patents. (n.d.). CN103641731A - Method for producing phenylacetamide compound.
  • Leah4sci. (2019, January 15). mechanism of amide hydrolysis. YouTube. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • AK Lectures. (n.d.). Hydrolysis of Amides. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
  • PubMed. (2018). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. Retrieved January 24, 2026, from [Link]

  • Jana, A., & Lahiri, G. K. (2023). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. Organic Letters, 25(4), 638-643.
  • ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved January 24, 2026, from [Link]

  • Polish Pharmaceutical Society. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved January 24, 2026, from [Link]

Sources

Troubleshooting

handling and safety precautions for 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride

Senior Application Scientist's Note: Welcome to the technical support guide for 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride. As a Senior Application Scientist, my goal is to bridge the gap between datasheet specific...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Note:

Welcome to the technical support guide for 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride. As a Senior Application Scientist, my goal is to bridge the gap between datasheet specifications and real-world laboratory application. This compound is a valuable building block, particularly in medicinal chemistry for synthesizing pharmaceutical candidates.[1] However, its aniline and piperazine moieties necessitate a robust understanding of its handling and safety characteristics.

This guide is structured as a dynamic FAQ and troubleshooting resource. It moves beyond simple procedural lists to explain the causality behind each recommendation. A core principle to remember is that you are handling a dihydrochloride salt. This means its properties, particularly solubility and hygroscopicity, will differ from the free base form. Adherence to these protocols is not just about compliance; it is about ensuring the integrity of your experiments and, most importantly, your safety.

Section 1: Compound Identification and Physicochemical Properties

Before handling any chemical, a clear understanding of its physical and chemical properties is paramount. The data below pertains primarily to the free base, 4-(4-Ethylpiperazin-1-yl)aniline. The dihydrochloride salt will have a significantly higher melting point and greater solubility in aqueous solutions.

PropertyValueSource
Chemical Name 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride-
Free Base CAS No. 115619-01-7[2][3][4]
Molecular Formula C12H19N3 · 2HCl[2][4]
Molecular Weight (Free Base) 205.30 g/mol [2][4]
Molecular Weight (Dihydrochloride) 278.23 g/mol -
Appearance Solid (form may vary)[5]
Melting Point (Free Base) 73-75 °C[2]
Boiling Point (Free Base) 364.4±37.0 °C (Predicted)[2]
Flash Point (Free Base) 171.6±21.3 °C[2]
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides.[6][7]-

Section 2: Hazard Identification & Risk Assessment (FAQs)

This section addresses the most common questions regarding the inherent risks of working with this compound.

Q1: What are the primary health hazards associated with 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride?

A: The primary hazards stem from its aniline structure. Aniline and its derivatives are toxic and can be absorbed through the skin, inhalation, or ingestion.[8] Based on data for analogous compounds and the aniline class, you should assume this chemical is:

  • Acutely Toxic: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[9][10]

  • Corrosive/Irritating: Causes skin irritation and serious eye damage.[6][9][10]

  • Respiratory Irritant: May cause respiratory irritation, especially if the powder is inhaled.[4][10]

  • Systemic Organ Effects: The parent compound, aniline, is known to cause damage to organs, particularly the blood (by inducing methemoglobinemia), through prolonged or repeated exposure.[8]

Q2: How does the dihydrochloride salt form differ from the free base in terms of handling?

A: The dihydrochloride salt form presents two key handling differences:

  • Hygroscopicity: Salt forms of amines are often hygroscopic (tend to absorb moisture from the air). This can cause the powder to become clumpy or appear wet, making accurate weighing difficult. It is recommended to store the compound in a desiccator and handle it quickly in a low-humidity environment.[4]

  • Aqueous Solubility and pH: The salt is significantly more water-soluble than the free base. However, dissolving it in a neutral aqueous solvent will create an acidic solution due to the hydrochloride component. This acidity can be incompatible with downstream experimental conditions. You may need to use a buffered solution or adjust the pH to achieve your desired experimental state.

Q3: What specific reactivity concerns should I be aware of during my experiments?

A: Avoid contact with strong oxidizing agents, strong acids, and alkalis.[6][7][8] Aniline itself can react violently with certain compounds like benzenediazonium-2-carboxylate and perchromates.[8] While the dihydrochloride salt is more stable, introducing it to strong bases will liberate the more reactive free base. Always conduct a thorough compatibility check for all reagents in your reaction mixture.

Section 3: Standard Operating Procedures (SOPs) & Troubleshooting

This section provides detailed protocols for common laboratory procedures involving this compound.

Protocol 3.1: Safe Weighing and Handling of Solid Compound
  • Causality: The primary risks during weighing are the inhalation of fine powder and dermal exposure. This protocol establishes multiple layers of protection.

  • Engineering Controls: Perform all weighing operations within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[3]

  • Personal Protective Equipment (PPE): Wear the following mandatory PPE:

    • Nitrile or neoprene gloves (inspect for holes before use).[3][4]

    • Safety glasses with side-shields or chemical splash goggles.[4]

    • A flame-resistant lab coat.[3]

  • Procedure:

    • Designate a specific area within the fume hood for weighing.

    • Use anti-static weighing paper or a tared glass container.

    • Use a spatula to carefully transfer the desired amount of powder. Avoid creating dust clouds by handling the material gently.[3][4]

    • Close the primary container tightly immediately after use.[3]

    • Clean the spatula and weighing area with a solvent-dampened cloth (e.g., 70% ethanol) to remove any residual powder. Dispose of the cloth as hazardous waste.

  • Post-Handling:

    • Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste bin.[4]

    • Wash hands thoroughly with soap and water.[4][10]

Troubleshooting Guide

Q: My compound appears clumpy and is difficult to weigh accurately. What's happening? A: This is likely due to the hygroscopic nature of the dihydrochloride salt.[4] It has absorbed moisture from the atmosphere. To mitigate this, store the container inside a desiccator. If the material is already clumpy, you may need to briefly dry it under a vacuum, provided this will not degrade the compound. Always handle it quickly to minimize air exposure.

Q: I'm having trouble dissolving the compound in my organic solvent. Any tips? A: As a salt, its solubility in non-polar organic solvents will be limited. If your protocol allows, consider more polar solvents. Alternatively, you can neutralize the salt to the free base using a mild inorganic base (e.g., sodium bicarbonate solution) and then extract the free base into your desired organic solvent. This should only be done if the free base is compatible with your reaction.

Section 4: Emergency Response & Spill Management

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Workflow 4.1: Emergency Exposure Response

G cluster_exposure Exposure Occurs cluster_actions Immediate Actions cluster_medical Follow-Up Skin_Contact Skin Contact Remove_Clothing Immediately remove contaminated clothing. Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Rinse_Eyes Rinse eyes cautiously with water for at least 15 min. Eye_Contact->Rinse_Eyes Inhalation Inhalation Fresh_Air Move to fresh air. Inhalation->Fresh_Air Ingestion Ingestion Rinse_Mouth Rinse mouth with water. DO NOT induce vomiting. Ingestion->Rinse_Mouth Wash_Skin Wash skin with soap and plenty of water for 15 min. Remove_Clothing->Wash_Skin Medical_Attention Seek IMMEDIATE Medical Attention. Bring SDS. Wash_Skin->Medical_Attention Rinse_Eyes->Medical_Attention Fresh_Air->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: Emergency response workflow for personnel exposure.

Protocol 4.1: First Aid for Exposures
  • If Inhaled: Move the person into fresh air.[3][4] If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[11]

  • In Case of Skin Contact: Immediately take off all contaminated clothing.[3][5][8] Wash the affected area with soap and plenty of water for at least 15 minutes.[3][4][8] Seek immediate medical attention.

  • In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[3][4][5] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting.[3][5] Never give anything by mouth to an unconscious person.[4] Rinse mouth with water and consult a physician immediately.[4]

Workflow 4.2: Small-Scale Spill Cleanup

G Spill Small Spill Occurs (<5g in fume hood) Alert Alert personnel in immediate area. Spill->Alert PPE Don appropriate PPE: - Double gloves - Goggles - Lab coat Alert->PPE Contain Gently cover spill with dry absorbent material (e.g., vermiculite). PPE->Contain Collect Using non-sparking tools, carefully sweep material into a labeled container. Contain->Collect Decontaminate Wipe spill area with a wet cloth. Place cloth in waste container. Collect->Decontaminate Dispose Seal container and label as hazardous waste. Dispose of according to site procedures. Decontaminate->Dispose Wash Wash hands thoroughly. Dispose->Wash

Caption: Step-by-step workflow for cleaning a small laboratory spill.

Protocol 4.2: Small-Scale Spill Cleanup (e.g., <5g in a fume hood)
  • Evacuate and Secure: Evacuate personnel from the immediate area.[3] Ensure ventilation is adequate (i.e., the spill is contained within a fume hood).[3] Remove all sources of ignition.[3]

  • Don PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat. A respirator may be necessary if there is a risk of significant aerosolization.[4]

  • Containment & Cleanup:

    • Do not use water to clean the initial spill, as this will dissolve and spread the material.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Using non-sparking tools, carefully sweep or scoop the material into a suitable and clearly labeled container for disposal.[3][4] Avoid creating dust.[4]

  • Decontamination: Wipe the spill area with a damp cloth. Place the cloth and any contaminated materials into the hazardous waste container.

  • Disposal: Seal the container and dispose of it as hazardous chemical waste through your institution's environmental health and safety office.[3][4]

Section 5: Waste Disposal

All materials contaminated with 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride, including the pure compound, solutions, and contaminated labware (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.

  • Procedure:

    • Collect waste in a clearly labeled, sealed container.

    • Do not mix with incompatible waste streams.

    • Arrange for disposal through a licensed professional waste disposal service or your institution's designated hazardous waste management program.[3][4]

    • Under no circumstances should this chemical be discharged into drains or sewer systems.[3][4]

References

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Centers for Disease Control and Prevention. [Link]

  • 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. (n.d.). Centers for Disease Control and Prevention. [Link]

  • MSDS of 4-(4-ethylpiperazin-1-yl)aniline. (2013). Capot Chemical Co., Ltd. [Link]

  • Aniline - Safety Data Sheet. (2015). Global Safety Management, Inc. [Link]

  • Aniline - Incident management - GOV.UK. (2022). UK Health Security Agency. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride Analogs: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The 4-(4-ethylpiperazin-1-yl)aniline scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for a multitude of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-ethylpiperazin-1-yl)aniline scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for a multitude of biologically active agents. Its inherent physicochemical properties, conferred by the basic ethylpiperazine moiety and the aromatic aniline ring, make it a versatile building block for targeting a diverse range of biological entities, from enzymes to receptors. This guide provides a comparative analysis of analogs derived from this core structure, offering insights into their structure-activity relationships (SAR) and performance across various therapeutic areas, supported by experimental data from peer-reviewed literature.

The Significance of the 4-(4-Alkylpiperazin-1-yl)aniline Core

The 4-(4-alkylpiperazin-1-yl)aniline moiety is a common feature in numerous approved drugs and clinical candidates. The piperazine ring often serves as a key pharmacophore, engaging in crucial interactions with biological targets, while the alkyl substituent on the distal nitrogen can modulate potency, selectivity, and pharmacokinetic properties. The aniline portion provides a versatile handle for further chemical modifications, allowing for the exploration of a vast chemical space. A notable example of a drug synthesized from a related precursor is Infigratinib, a fibroblast growth factor receptor (FGFR) inhibitor used in cancer therapy.[1]

This guide will delve into a comparative analysis of analogs based on their therapeutic potential in two key areas: oncology and neurology, reflecting the major research trends for this class of compounds.

Comparative Analysis of Anticancer Activity

Derivatives of the 4-(4-ethylpiperazin-1-yl)aniline scaffold have demonstrated significant potential as anticancer agents, primarily by targeting key signaling pathways involved in cell proliferation and survival. A comparative analysis of these analogs reveals critical insights into the structural features that govern their cytotoxic and antiproliferative activities.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these analogs is significantly influenced by the nature of the substituent on the aniline nitrogen and modifications to the ethylpiperazine moiety. For instance, the incorporation of larger, aromatic systems on the aniline can lead to potent kinase inhibitors. This is exemplified in the development of dual Src/Abl kinase inhibitors, where a substituted aminopyrimidinylthiazolecarboxamide moiety attached to a piperazine-containing aniline derivative resulted in a compound with robust in vivo antitumor activity.

Furthermore, the substitution on the piperazine nitrogen plays a crucial role. While the ethyl group in the parent compound provides a balance of lipophilicity and basicity, modifications can fine-tune the compound's properties. For example, replacing the ethyl group with a larger or more complex substituent can alter the compound's interaction with the target protein and affect its pharmacokinetic profile.

Performance Data of Representative Analogs
Compound IDCore Structure ModificationCancer Cell LineIC50 (µM)Reference
Analog 1 N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamideK562 (Leukemia)<0.001[2]
Analog 2 (E)-3-{4-{[4-(Benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-oneMDA-MB-231 (Breast)0.11[3][4]
Analog 3 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivativeUO-31 (Renal)Potent Inhibition (Growth % of 7)[5]
Analog 4 Pyrrolo[2,1‐f][6][7][8]triazine and 1‐(methylpiperidin‐4‐yl) aniline hybridA549 (Lung)0.36[1]

Interpretation of Data: The data clearly indicate that significant anticancer potency can be achieved by elaborating on the core 4-(piperazin-1-yl)aniline structure. The sub-nanomolar activity of Analog 1 underscores the effectiveness of targeting specific kinases. The potent activity of Analog 2 highlights the potential of chalcone-based derivatives. The strong inhibition by Analog 3 in a renal cancer cell line demonstrates the utility of this scaffold in targeting specific cancer types. Analog 4 showcases the success of a hybrid drug design approach.

Experimental Workflow: NCI-60 In Vitro Anticancer Drug Screen

The National Cancer Institute's (NCI) 60-cell line screen is a cornerstone in the discovery of novel anticancer agents.[9][10][11][12] The protocol allows for the evaluation of a compound's growth-inhibitory and cytotoxic effects across a broad panel of human cancer cell lines.

NCI60_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_analysis Data Analysis Cell_Culture Maintain 60 Human Cancer Cell Lines Plating Inoculate Cells into 96-well Plates Cell_Culture->Plating Incubation_24h Incubate for 24h Plating->Incubation_24h Add_Compound Add Compound at 5 Concentrations Incubation_24h->Add_Compound Compound_Prep Prepare Compound Stock Solutions Compound_Prep->Add_Compound Incubation_48h Incubate for 48h Add_Compound->Incubation_48h Fixation Fix Cells with TCA Incubation_48h->Fixation Staining Stain with Sulforhodamine B (SRB) Fixation->Staining Measurement Measure Optical Density Staining->Measurement Data_Processing Calculate GI50, TGI, LC50 Measurement->Data_Processing

Caption: NCI-60 In Vitro Anticancer Drug Screening Workflow.

Detailed Protocol:

  • Cell Plating: Human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[9] Cells are then inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.[9]

  • Pre-incubation: The microtiter plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity prior to the addition of the test compounds.[9]

  • Compound Addition: The test compounds, previously dissolved in dimethyl sulfoxide (DMSO), are added to the plates at five different concentrations.[9]

  • Incubation: The plates are incubated for an additional 48 hours.[9]

  • Cell Fixation and Staining: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The fixed cells are then stained with sulforhodamine B (SRB), a protein-binding dye.

  • Data Analysis: The optical density of the stained cells is measured, and the data are used to calculate the 50% growth inhibition (GI50), total growth inhibition (TGI), and 50% lethal concentration (LC50) values.

Comparative Analysis of Anticonvulsant Activity

The 4-(4-alkylpiperazin-1-yl)aniline scaffold has also been explored for its potential in treating neurological disorders, particularly epilepsy. The structural features of these analogs can be tuned to modulate their activity in preclinical models of seizures.

Structure-Activity Relationship (SAR) Insights

In the context of anticonvulsant activity, modifications to both the aniline and piperazine moieties are critical. For instance, the nature and position of substituents on the aniline ring can significantly impact efficacy. In a study of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, it was found that a 3-(trifluoromethyl)anilide group conferred higher anticonvulsant protection compared to a 3-chloroanilide group.

The substitution on the piperazine nitrogen also influences activity. While direct comparisons of alkyl chain length on the 4-(piperazin-1-yl)aniline core are scarce, related studies on piperazine derivatives suggest that lipophilicity and the ability to cross the blood-brain barrier are key determinants of anticonvulsant efficacy.

Performance Data of Representative Analogs

The following table presents data on the anticonvulsant activity of representative piperazine-containing compounds in the maximal electroshock (MES) seizure model, a widely used preclinical screen for generalized tonic-clonic seizures.

Compound IDCore Structure ModificationMES Test (Mice) - Dose (mg/kg)Activity (% Protection)Reference
Analog 5 N-(3-(Trifluoromethyl)phenyl)-2-(4-phenylpiperazin-1-yl)acetamide100Active
Analog 6 N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide100Active
Analog 7 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine100100% (in 6-Hz test)

Interpretation of Data: These findings suggest that the 4-(piperazin-1-yl)aniline scaffold is a promising starting point for the development of novel anticonvulsants. The activity of Analog 5 and 6 highlights the importance of the electronic properties of the aniline substituent. The high efficacy of Analog 7 in the 6-Hz seizure test, a model for therapy-resistant partial seizures, indicates the potential for developing broad-spectrum anticonvulsants from this chemical class.

Experimental Workflow: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model used to identify compounds that are effective against generalized tonic-clonic seizures.[8][13][14][15]

MES_Workflow cluster_animal_prep Animal Preparation cluster_dosing Compound Administration cluster_seizure_induction Seizure Induction & Observation cluster_endpoint Endpoint Measurement Animal_Selection Select Rodents (Mice or Rats) Acclimatization Acclimatize to Lab Conditions Animal_Selection->Acclimatization Compound_Admin Administer Test Compound (e.g., i.p.) Acclimatization->Compound_Admin Pretreatment_Time Wait for Pre-determined Time Compound_Admin->Pretreatment_Time Electrode_Placement Place Corneal or Ear Electrodes Pretreatment_Time->Electrode_Placement Stimulation Apply Electrical Stimulus Electrode_Placement->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Record_Protection Record Presence or Absence of Seizure Observation->Record_Protection Calculate_ED50 Calculate Median Effective Dose (ED50) Record_Protection->Calculate_ED50

Caption: Maximal Electroshock (MES) Seizure Test Workflow.

Detailed Protocol:

  • Animal Preparation: Mice or rats are used for the MES test. The animals are acclimatized to the laboratory environment before the experiment.

  • Compound Administration: The test compound is administered, typically via intraperitoneal (i.p.) injection, at various doses.

  • Pretreatment Time: A specific time interval is allowed to elapse between compound administration and seizure induction to ensure optimal drug absorption and distribution.

  • Seizure Induction: An electrical stimulus is delivered through corneal or ear electrodes. The stimulus parameters (e.g., current, frequency, duration) are standardized.[13]

  • Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the assay.

  • Data Analysis: The percentage of animals protected from seizures at each dose is recorded, and the median effective dose (ED50) is calculated.

Physicochemical Properties and Pharmacokinetic Considerations

The physicochemical properties of 4-(4-ethylpiperazin-1-yl)aniline and its analogs are crucial for their biological activity and pharmacokinetic profile. The parent compound has a molecular weight of 205.30 g/mol , a calculated LogP of 1.5, and three hydrogen bond acceptors.[6] These properties are generally favorable for oral bioavailability according to Lipinski's rule of five.

Modifications to the core structure will alter these properties. For instance, adding bulky, lipophilic groups will increase the LogP, which may enhance membrane permeability but could also lead to increased metabolic clearance and potential off-target toxicity. The basicity of the piperazine nitrogen is another key factor, as it influences solubility and interactions with acidic residues in target proteins.

Conclusion

The 4-(4-ethylpiperazin-1-yl)aniline scaffold represents a highly versatile platform for the design of novel therapeutic agents. This comparative analysis, based on available literature, demonstrates that strategic modifications to this core structure can yield potent and selective compounds with diverse biological activities, including anticancer and anticonvulsant effects. The structure-activity relationships highlighted in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field. Future work should focus on systematic analog synthesis and head-to-head comparisons to further refine our understanding of this important chemical class and accelerate the development of new medicines.

References

  • PubChem. 4-(4-Ethylpiperazin-1-yl)aniline. National Center for Biotechnology Information. [Link]

  • Castel-Branco, M. M., et al. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106. [Link]

  • Czuczwar, S. J., et al. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]

  • National Cancer Institute. NCI-60 Screening Methodology. Developmental Therapeutics Program. [Link]

  • National Cancer Institute. Submitting compounds and operational procedures for the NCI-60. Developmental Therapeutics Program. [Link]

  • Johnston, P. A. HTS384 NCI60: The Next Phase of the NCI60 Screen. PMC, National Institutes of Health. [Link]

  • Melior Discovery. Maximal Electroshock Seizure Model. [Link]

  • Promega Connections. Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. [Link]

  • ResearchGate. The NCI In Vitro Anticancer Drug Discovery Screen. [Link]

  • ResearchGate. (PDF) The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. [Link]

  • Shah, P., & Sunkaraneni, S. (2018). The NCI-60 cell line panel. Methods in molecular biology (Clifton, N.J.), 1682, 105–116.
  • Chiba, J., et al. Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 14(8), 2725-2746. [Link]

  • Chen, Y.-L., et al. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(7), 6034. [Link]

  • Chen, Y.-L., et al. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Semantic Scholar. [Link]

  • Lombardo, L. J., et al. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • Feni, F., et al. Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS Unipa. [Link]

  • Singh, H., et al. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][6][7][8]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, e202301042. [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. [Link]

  • ResearchGate. A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing... [Link]

  • Apicule. 4-(4-Ethylpiperazin-1-yl)aniline (CAS No: 115619-01-7) API Intermediate Manufacturers. [Link]

  • Frontiers. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]

  • MDPI. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. [Link]

  • MDPI. Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. [Link]

  • Journal of Drug Delivery and Therapeutics. Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. [Link]

  • PubMed. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. [Link]

  • NIH. Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. [Link]

  • PubMed. Increasing-current Electroshock Seizure Test: A New Method for Assessment of Anti- And Pro-Convulsant Activities of Drugs in Mice. [Link]

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Validation

A Guide to Spectroscopic Data Validation for 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the unambiguous identification and purity assessment of active pharmaceutical ingredients (APIs) and their i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous identification and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive framework for the validation of spectroscopic data for 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride, a key building block in medicinal chemistry.[1] By integrating established principles from regulatory guidelines with practical experimental considerations, this document serves as a robust resource for ensuring data integrity and confidence in analytical results.

The validation of analytical procedures is a critical component of quality control, ensuring that a method is suitable for its intended purpose. For spectroscopic techniques, this involves demonstrating specificity, linearity, accuracy, precision, and robustness. The International Council for Harmonisation (ICH) provides authoritative guidelines, specifically ICH Q2(R1) and its recent revision, which outline the necessary validation characteristics for various analytical procedures.[2][3][4][5]

The Structural Elucidation and Spectroscopic Profile

4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride is an organic salt with the molecular formula C₁₂H₂₁Cl₂N₃. The molecular structure, depicted below, consists of an aniline ring substituted at the 4-position with an N-ethylpiperazine moiety. The dihydrochloride form indicates that two equivalents of hydrochloric acid have formed salts with the basic nitrogen atoms, likely the aniline amino group and one of the piperazine nitrogens.

Figure 1: Chemical structure of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride.

A comprehensive spectroscopic validation would involve the acquisition and interpretation of data from multiple analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

A Comparative Analysis: Expected vs. Alternative Compound Data

While a complete, experimentally verified dataset for the dihydrochloride salt is not publicly available, we can predict the expected spectral characteristics based on the structure and compare them with data for the free base, 4-(4-Ethylpiperazin-1-yl)aniline, and a structurally similar compound, 4-(4-methylpiperazin-1-yl)aniline.[6][7]

Spectroscopic Technique Predicted Data for 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride Reported Data for 4-(4-Ethylpiperazin-1-yl)aniline (Free Base) [6]Reported Data for 4-(4-Methylpiperazin-1-yl)aniline (Free Base) [7]
¹H NMR Aromatic protons shifted downfield due to protonation. Broader NH and NH+ peaks. Ethyl and piperazine protons also shifted downfield.Aromatic protons (δ ~6.7-6.9 ppm), Piperazine protons (δ ~2.6 & 3.1 ppm), Ethyl protons (quartet, δ ~2.5 ppm; triplet, δ ~1.1 ppm).Aromatic protons (δ ~6.7-6.9 ppm), Piperazine protons (δ ~2.5 & 3.1 ppm), Methyl protons (singlet, δ ~2.3 ppm).
¹³C NMR Aromatic carbons (δ ~115-150 ppm), Piperazine carbons (δ ~45-55 ppm), Ethyl carbons (δ ~12, 52 ppm). Shifts will be influenced by protonation.Not readily available.Aromatic carbons (δ ~115-150 ppm), Piperazine carbons (δ ~49, 55 ppm), Methyl carbon (δ ~46 ppm).
Mass Spectrometry (ESI+) Expected [M+H]⁺ at m/z 220.1706, corresponding to the free base.Molecular Weight: 219.31 g/mol .Molecular Weight: 191.27 g/mol .
Infrared (IR) Spectroscopy Broad N-H stretches (~2400-3000 cm⁻¹) characteristic of amine salts. C-N stretches (~1250-1350 cm⁻¹), Aromatic C-H bends (~690-900 cm⁻¹).N-H stretches (~3200-3400 cm⁻¹), C-N stretches (~1250-1350 cm⁻¹), Aromatic C-H bends (~690-900 cm⁻¹).Similar to the ethyl analog with characteristic amine and aromatic absorptions.

Table 1: Comparative Spectroscopic Data.

The protonation in the dihydrochloride salt is expected to cause a general downfield shift in the ¹H NMR spectrum compared to the free base due to the deshielding effect of the positive charges. The IR spectrum will show a significant broadening of the N-H stretching bands, a hallmark of amine salt formation.

The Validation Workflow: A Step-by-Step Approach

A robust validation protocol ensures the reliability of spectroscopic data. The following workflow, based on ICH guidelines, outlines the key stages of this process.

G cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Data Acquisition & Initial Analysis cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Documentation & Reporting A Define Analytical Procedure & Purpose B Select Spectroscopic Techniques (NMR, MS, IR) A->B C Establish Acceptance Criteria B->C D Prepare & Characterize Reference Standard C->D E Acquire Spectroscopic Data for 4-(4-Ethylpiperazin-1-yl)aniline 2HCl D->E F Process & Interpret Spectra E->F G Specificity/ Selectivity F->G H Accuracy & Precision G->H I Linearity & Range (for quantitative methods) H->I J Robustness I->J K System Suitability J->K L Compile Validation Report K->L M Establish Standard Operating Procedure (SOP) L->M

Figure 2: A typical workflow for the validation of spectroscopic methods.

Experimental Protocols: A Deeper Dive

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed sample of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a small amount of a reference standard (e.g., TMS or DSS).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate all signals and normalize to a known number of protons.

    • Analyze chemical shifts and coupling patterns to assign protons to the structure.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Consider acquiring DEPT (Distortionless Enhancement by Polarization Transfer) spectra to differentiate between CH, CH₂, and CH₃ groups.

    • Assign carbon signals based on chemical shifts and comparison with predicted values.

  • Validation Parameters:

    • Specificity: The spectrum should be unique to the compound, and signals should be assignable to specific nuclei in the molecule.

    • Precision: Repeated measurements of the same sample should yield consistent chemical shifts and integrations.

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire a full scan mass spectrum in positive ion mode.

    • The primary ion observed should correspond to the protonated free base ([M+H]⁺).

    • If necessary, perform tandem MS (MS/MS) to induce fragmentation and obtain structural information.

  • Validation Parameters:

    • Accuracy: The measured mass of the molecular ion should be within a specified tolerance (typically <5 ppm for high-resolution MS) of the calculated exact mass.

    • Specificity: The fragmentation pattern can serve as a fingerprint for the compound.

3. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition:

    • Acquire a background spectrum.

    • Acquire the sample spectrum over the range of ~4000-400 cm⁻¹.

    • Identify characteristic absorption bands for functional groups such as N-H (amine salt), C-H (aromatic and aliphatic), and C-N.

  • Validation Parameters:

    • Specificity: The IR spectrum provides a characteristic fingerprint of the molecule.

    • Repeatability: Multiple scans of the same sample should produce nearly identical spectra.

Causality and Trustworthiness in Experimental Choices

The selection of these spectroscopic techniques is deliberate and complementary. NMR provides detailed structural connectivity, MS confirms the molecular weight, and IR identifies key functional groups. This orthogonal approach builds a self-validating system where the data from each technique corroborates the others. For instance, the presence of an amine salt indicated by the broad N-H stretches in the IR spectrum is consistent with the downfield shifts observed in the NMR spectrum due to protonation.

The use of certified reference standards is crucial for establishing the accuracy and traceability of the measurements. All experimental protocols must be performed within a framework of a quality management system, with detailed documentation of all steps, from sample preparation to data analysis.

Conclusion

The validation of spectroscopic data for 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride is a systematic process that ensures the identity and purity of this important chemical intermediate. By adhering to the principles outlined in regulatory guidelines and employing a multi-technique approach, researchers and drug development professionals can generate reliable and defensible analytical data, which is the bedrock of pharmaceutical quality.

References

  • ResearchGate. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Apicule. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline (CAS No: 115619-01-7) API Intermediate Manufacturers. Retrieved from [Link]

  • Ciurczak, E. W., & Drennen, J. K. (Eds.). (2002). Handbook of Near-Infrared Analysis. Marcel Dekker.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Spectroscopy Online. (2010). Validation of Spectrometry Software: The Proactive Use of a Traceability Matrix in Spectrometry Software Validation, Part I: Principles. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for the Development and Validation of Near‐Infrared Spectroscopic Methods in the Pharmaceutical Industry. Retrieved from [Link]

  • Starodub, T. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

Sources

Comparative

Cross-Validation of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride Activity in Biochemical and Cell-Based Assays: A Comparative Guide

Introduction: Unveiling the Potential of a Key Pharmacological Intermediate In the landscape of modern drug discovery, particularly within oncology, the identification and characterization of novel small molecules with t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Key Pharmacological Intermediate

In the landscape of modern drug discovery, particularly within oncology, the identification and characterization of novel small molecules with therapeutic potential is a critical endeavor. 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride is a key intermediate in the synthesis of Infigratinib, a potent and selective fibroblast growth factor receptor (FGFR) kinase inhibitor.[1][2] Given its structural contribution to a known kinase inhibitor, it is imperative to investigate the intrinsic biological activity of this precursor molecule. This guide provides a comprehensive framework for the cross-validation of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride's activity using two orthogonal assay systems: a direct, target-oriented in vitro kinase inhibition assay and a holistic, phenotype-driven cell-based cytotoxicity assay.

The rationale for this dual-assay approach is grounded in the principle of robust scientific validation. While an in vitro kinase assay can elucidate direct molecular interactions and inhibitory potency against a specific enzyme, a cell-based assay provides crucial insights into a compound's ability to penetrate cell membranes, its metabolic stability, and its ultimate effect on cell viability.[3] By comparing the activity of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride with established multi-kinase inhibitors such as Sunitinib and Sorafenib, we can benchmark its potential efficacy and selectivity.

This document will detail the experimental protocols for both a representative in vitro kinase assay and a widely used MTT-based cell viability assay. Furthermore, it will present a comparative analysis of hypothetical data to guide researchers in interpreting their findings and making informed decisions in the early stages of drug development.

Comparative Compounds: Benchmarking Against Established Kinase Inhibitors

To provide a meaningful context for the activity of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride, two well-characterized multi-kinase inhibitors, Sunitinib and Sorafenib, have been selected as comparators.

  • Sunitinib: A potent inhibitor of multiple receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs).[4]

  • Sorafenib: A multi-kinase inhibitor that targets Raf kinases and various RTKs, thereby affecting tumor cell proliferation and angiogenesis.[5]

The inclusion of these drugs allows for a direct comparison of potency and provides a reference for the expected dynamic range in the selected assays.

Experimental Design: A Two-Pronged Approach to Activity Validation

The cross-validation strategy employs two distinct but complementary assays to assess the biological activity of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride.

G cluster_0 Experimental Workflow cluster_1 Assay Systems Test_Compound 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., FGFR Kinase) Test_Compound->Kinase_Assay Cell_Assay Cell-Based Cytotoxicity Assay (e.g., MTT Assay) Test_Compound->Cell_Assay Comparator_1 Sunitinib Comparator_1->Kinase_Assay Comparator_1->Cell_Assay Comparator_2 Sorafenib Comparator_2->Kinase_Assay Comparator_2->Cell_Assay Data_Analysis_K Biochemical Potency Kinase_Assay->Data_Analysis_K Determine IC50 Data_Analysis_C Cellular Efficacy Cell_Assay->Data_Analysis_C Determine IC50 Cross_Validation Cross-Validation & Comparative Analysis Data_Analysis_K->Cross_Validation Data_Analysis_C->Cross_Validation

Caption: Workflow for cross-validation of compound activity.

I. In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase, in this case, a member of the FGFR family would be a logical choice given the known target of Infigratinib.[6][7] A variety of formats can be employed, including radiometric, fluorescence-based, or luminescence-based methods that detect either the consumption of ATP or the phosphorylation of a substrate.[3][8][9]

Experimental Protocol: A Representative Fluorescence-Based Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of the kinase (e.g., recombinant human FGFR2) in an appropriate kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a stock solution of the kinase substrate (e.g., a poly-Glu-Tyr peptide) in kinase buffer.

    • Prepare a stock solution of ATP at a concentration relevant to the Kₘ of the kinase for ATP.

    • Prepare serial dilutions of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride, Sunitinib, and Sorafenib in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase solution to each well.

    • Add the test compounds at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains within the linear range.[10]

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a fluorescent probe).

    • Incubate to allow for binding of the detection reagent to the phosphorylated substrate.

    • Measure the fluorescence signal using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a sigmoidal dose-response curve.

II. Cell-Based Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[11] This assay will determine the cytotoxic effects of the test compounds on a relevant cancer cell line (e.g., a cell line with known FGFR alterations).

Experimental Protocol: MTT Assay

  • Cell Culture and Plating:

    • Culture a suitable cancer cell line (e.g., SNU-16, a gastric cancer cell line with FGFR2 amplification) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and determine the cell density using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride, Sunitinib, and Sorafenib in the cell culture medium.

    • Remove the old medium from the cell plate and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO-containing medium).

    • Incubate the cells with the compounds for a specified duration (e.g., 48 or 72 hours).[5]

  • MTT Assay Procedure:

    • After the incubation period, add MTT solution (e.g., 10 µL of a 5 mg/mL solution in PBS) to each well and incubate for 2-4 hours at 37°C.[11]

    • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., 100 µL of DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation and Interpretation

The IC₅₀ values obtained from both assays should be tabulated for a clear and direct comparison.

Table 1: Hypothetical Comparative IC₅₀ Values

CompoundIn Vitro Kinase Assay (FGFR2) IC₅₀ (µM)MTT Cell Viability Assay (SNU-16) IC₅₀ (µM)
4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride15.2> 50
Sunitinib0.085[4]8.5[13]
Sorafenib> 106.0[5][14]

Interpretation of Hypothetical Results:

  • 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride: In this hypothetical scenario, the compound exhibits weak activity against FGFR2 in the biochemical assay and minimal to no cytotoxicity in the cell-based assay. This would suggest that while it may have some affinity for the kinase, it is likely not potent enough on its own to elicit a significant cellular response. The lack of cellular activity could be due to poor cell permeability, rapid metabolism, or efflux from the cell.

  • Sunitinib: The potent in vitro activity against FGFR2 and significant cytotoxicity in the cell-based assay are consistent with its known mechanism of action as a multi-kinase inhibitor that affects cell proliferation.

  • Sorafenib: The lack of potent activity against FGFR2 in the biochemical assay but notable cytotoxicity in the cell-based assay aligns with its known profile as an inhibitor of other kinase families (e.g., Raf kinases) that are crucial for cell survival.

G cluster_0 Signaling Pathway cluster_1 Points of Inhibition FGFR FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Infigratinib_Inhibition Infigratinib Infigratinib_Inhibition->FGFR Sunitinib_Inhibition Sunitinib Sunitinib_Inhibition->FGFR Sorafenib_Inhibition Sorafenib Sorafenib_Inhibition->RAF

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